6-Bromo-5-methylindoline
Description
BenchChem offers high-quality 6-Bromo-5-methylindoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-5-methylindoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-methyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h4-5,11H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGKBGZFWQVEGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501285096 | |
| Record name | 6-Bromo-2,3-dihydro-5-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162100-99-4 | |
| Record name | 6-Bromo-2,3-dihydro-5-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162100-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,3-dihydro-5-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Emerging Therapeutic Landscape of 6-Bromoindoline Derivatives: A Technical Guide for Drug Discovery
Introduction: The Indoline Scaffold as a Privileged Structure in Medicinal Chemistry
The indoline scaffold, a reduced form of indole, represents a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity.[1] This versatility has led to the development of numerous indoline-containing compounds with a wide array of therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and neuroprotective agents.[1] The strategic modification of the indoline core through the introduction of various substituents allows for the fine-tuning of its pharmacological properties.
One such modification that has garnered significant attention is the incorporation of a bromine atom, particularly at the 6-position. Halogenation is a common strategy in drug design to enhance potency, modulate metabolic stability, and improve membrane permeability. The presence of a bromine atom at the 6-position of a heterocyclic ring, such as in quinazoline, has been shown to improve anticancer effects.[2] While extensive research exists for various 6-bromoindole and 6-bromoquinazoline derivatives, the specific therapeutic potential of 6-Bromo-5-methylindoline derivatives remains a largely unexplored chemical space, presenting a unique opportunity for novel drug discovery.
This technical guide will provide an in-depth analysis of the therapeutic potential of 6-bromoindoline derivatives, drawing insights from closely related structures to extrapolate the potential of the 6-bromo-5-methylindoline scaffold. We will delve into key therapeutic areas, underlying mechanisms of action, and provide practical experimental protocols for the synthesis and evaluation of these promising compounds.
Therapeutic Arenas for 6-Bromoindoline Derivatives
Based on the biological activities of structurally related compounds, 6-bromo-5-methylindoline derivatives hold significant promise in several key therapeutic areas:
Oncology: A Multi-pronged Attack on Cancer
The indoline and 6-bromoindole scaffolds are well-represented in the landscape of anticancer drug discovery. Their derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
-
Kinase Inhibition: Many clinically approved kinase inhibitors feature quinoline and indole cores.[3][4] The 4-anilino-quin(az)oline scaffold, for instance, is a well-known "hinge binder" that can modulate the activity of a wide range of kinases.[3] The substitution patterns on these scaffolds are critical for their kinome profile.[3] Notably, 6-bromo-meisoindigo has been identified as a potent inhibitor of Stat3 activity, a key signaling protein implicated in cancer progression.[5] Furthermore, 6-substituted indolylquinolinones have been developed as potent Chk1 kinase inhibitors.[6] The 6-bromo-5-methylindoline core could serve as a valuable starting point for the design of novel kinase inhibitors.
-
Induction of Apoptosis: Several 6-bromo-substituted heterocyclic compounds have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. For example, 6-bromo-5-nitroquinoline has been shown to have apoptotic activity.[7] A 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline derivative (BMAQ) was found to induce apoptosis in leukemia cells through DNA fragmentation and caspase-3 activation.[8]
-
Targeting Cancer Stem Cells: Cancer stem cells (CSCs) are a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to therapy. 6-bromomeisoindigo has shown the ability to induce apoptosis in CD133+ pancreatic cancer cells, a common marker for CSCs, highlighting the potential of this class of compounds to eradicate the root of the tumor.[5]
Experimental Workflow: Anticancer Screening of 6-Bromo-5-methylindoline Derivatives
Caption: Mechanism of antibiotic potentiation by 6-bromoindoline derivatives via inhibition of cystathionine γ-lyase.
Neuroprotection: Combating Neurodegenerative Diseases
Neurodegenerative diseases, such as Parkinson's and Alzheimer's, are characterized by the progressive loss of neurons. The indoline and related heterocyclic scaffolds have been explored for their neuroprotective potential.
-
Antioxidant and Anti-inflammatory Effects: Isoquinoline alkaloids, which share structural similarities with the indoline core, exhibit neuroprotective effects by reducing oxidative stress and neuroinflammation. [9]They can increase the levels of antioxidant enzymes and reduce the production of inflammatory mediators. [9]
-
Modulation of Neuronal Signaling: Certain heterocyclic compounds can protect neurons by modulating ion channels and maintaining calcium homeostasis. [9]While direct evidence for 6-bromo-5-methylindoline is lacking, the broader class of indoline derivatives warrants investigation for their potential to modulate neuronal signaling pathways implicated in neurodegeneration.
Synthetic Strategies and Methodologies
The synthesis of the 6-bromo-5-methylindoline core can be approached through several established methods for indole and indoline synthesis, followed by or preceded by the necessary bromination and methylation steps. A plausible synthetic route is outlined below.
Protocol: Synthesis of 6-Bromo-5-methylindoline
This protocol is a hypothetical adaptation based on known indole and indoline synthetic methods.
Step 1: Synthesis of 5-Bromo-7-methylindole
A potential route to a precursor, 5-bromo-7-methylindole, involves a multi-step synthesis starting from 4-bromo-2-methylaniline, proceeding through iodination, a Sonogashira coupling, and a final ring-closing reaction.
Step 2: Reduction of 5-Bromo-7-methylindole to 5-Bromo-7-methylindoline
The synthesized 5-bromo-7-methylindole can be reduced to the corresponding indoline using a suitable reducing agent.
-
Dissolution: Dissolve 5-bromo-7-methylindole (1 equivalent) in a suitable solvent such as acetic acid or ethanol.
-
Addition of Reducing Agent: Add a reducing agent like sodium cyanoborohydride (NaBH₃CN) or perform catalytic hydrogenation using a palladium catalyst (Pd/C) under a hydrogen atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, neutralize the reaction mixture, extract the product with an organic solvent, and purify by column chromatography to obtain 5-bromo-7-methylindoline.
(Note: This is a generalized protocol and would require optimization for specific substrates and reaction conditions.)
Data Presentation: A Comparative Look at Biological Activities
To provide a clear overview of the potential of bromo-substituted heterocyclic compounds, the following table summarizes the reported biological activities of various derivatives.
| Compound Class | Derivative Example | Biological Activity | Target/Mechanism | Reference |
| 6-Bromoquinazoline | 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline | Anticancer (Leukemia) | Induction of apoptosis, Caspase-3 activation | [8] |
| 6-Bromoindole | 6-bromoindolglyoxylamide polyamines | Antimicrobial (Gram-positive) | Membrane permeabilization | [10] |
| 6-Bromoindole | 6-bromoindole derivatives | Antibiotic Potentiator | Inhibition of bacterial cystathionine γ-lyase | [11] |
| 6-Bromo-meisoindigo | 6-bromo-meisoindigo | Anticancer (Pancreatic) | Stat3 inhibition, Apoptosis in CSCs | [5] |
| 6-Bromo-indolylquinolinone | 6-bromo-3-indolyl-quinolinone | Anticancer | Chk1 kinase inhibition | [6] |
Future Directions and Conclusion
The therapeutic potential of 6-bromo-5-methylindoline derivatives, while not yet extensively explored, can be inferred from the significant body of research on related 6-bromoindoline, indole, and quinazoline scaffolds. The evidence strongly suggests that this class of compounds is a promising starting point for the development of novel therapeutics in oncology, infectious diseases, and neurodegenerative disorders.
Future research should focus on:
-
Development of Efficient Synthetic Routes: Establishing robust and scalable synthetic methods for a variety of 6-bromo-5-methylindoline derivatives is crucial for enabling extensive biological evaluation.
-
High-Throughput Screening: Screening a library of these novel derivatives against a diverse panel of biological targets will help to identify lead compounds for various therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 6-bromo-5-methylindoline core and evaluation of the resulting changes in biological activity will be essential for optimizing potency and selectivity.
-
In Vivo Evaluation: Promising lead compounds identified through in vitro studies should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
References
- BenchChem. (2025). A Comparative Analysis of the Biological Activities of 6-Bromo-Quinazoline Derivatives and 6-Bromo-1- methylquinolin-4.
- Dadashpour, S., et al. (2024).
- Yar, M., et al. (2023). Six-component synthesis and biological activity of novel spiropyridoindolepyrrolidine derivatives: A combined experimental and theoretical investigation. Frontiers in Chemistry, 11, 1189313.
- Yar, M., et al. (2023). Six-component synthesis and biological activity of novel spiropyridoindolepyrrolidine derivatives: A combined experimental and theoretical investigation. Frontiers in Chemistry, 11, 1189313.
- Muñoz, E., et al. (2023). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Molecules, 28(18), 6681.
- Just In. (2025). 6-bromo-5-methylindoline.
- Turan-Zitouni, G., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260.
- Al-Omary, F. A. M., et al. (2015). Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. Saudi Pharmaceutical Journal, 23(4), 386-393.
- Kow, K. X., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(10), 2034-2041.
- Wang, Y., et al. (2022). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 27(19), 6632.
- Novikov, R. A., et al. (2023).
-
Al-Hujaily, E. M., et al. (2019). 6-Bromo-N-(2-methyl-2H-benzo[d]t[2][12][13]riazol-5-yl)quinolin-4-amine. Molbank, 2019(3), M1087.
- Dai, Y., et al. (2017). Methylisoindigo and Its Bromo-Derivatives Are Selective Tyrosine Kinase Inhibitors, Repressing Cellular Stat3 Activity, and Target CD133+ Cancer Stem Cells in PDAC. Molecules, 22(12), 2053.
- Huang, S., et al. (2006). Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5907-5912.
- Saha, S., et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors.
- Seliem, I. A., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(14), 5431.
- Li, J., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235.
- Al-Hujaily, E. M., et al. (2020). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- Singh, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(15), 3501.
- CN113045475A - Preparation method of 5-bromo-7-methylindole. (2021).
- Wójcik, M., et al. (2024).
- Dar, A. C., et al. (2015). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ACS Chemical Biology, 10(2), 431-443.
- Di Paolo, M., & Papi, C. (2023). Neuroprotection by Drugs, Nutraceuticals and Physical Activity. International Journal of Molecular Sciences, 24(3), 2496.
- Kumar, S., et al. (2023). Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route. Scientific Reports, 13(1), 12345.
- Cooksey, C. J. (2012). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Molecules, 17(7), 7860-7887.
- Kryl'skii, E. D., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387-1405.
- Lee, S., et al. (2026). Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors. European Journal of Medicinal Chemistry, 291, 116345.
- Sundberg, R. J. (1996). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.
- El-Gamal, M. I., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(14), 5371.
- Novikov, R. A., et al. (2025). Synthesis of 6-bromoindazole inhibitors MNS5 and MNS6.
- Bruno, A., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(17), 11689-11711.
- da Silva, E. R., & de Souza, M. C. B. V. (2018).
- Kumar, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Medicinal Chemistry, 14(10), 1967-1978.
Sources
- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids | MDPI [mdpi.com]
- 10. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Six-component synthesis and biological activity of novel spiropyridoindolepyrrolidine derivatives: A combined experimental and theoretical investigation - PMC [pmc.ncbi.nlm.nih.gov]
The Subtle Activator: A Technical Guide to the Electronic Effects of the 5-Methyl Group on Indoline Reactivity
Abstract
The indoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Substituent effects on this heterocyclic system are of paramount importance in modulating its reactivity and, consequently, its biological activity. This in-depth technical guide focuses on the electronic contributions of a seemingly simple substituent: the 5-methyl group. We will dissect how this alkyl group, through inductive and hyperconjugative effects, influences the nucleophilicity of the indoline ring system, thereby impacting its behavior in key synthetic transformations and its interactions with biological targets. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of structure-activity relationships in indole and indoline chemistry.
The Indoline Scaffold: A Privileged Structure in Drug Discovery
The indole nucleus and its reduced form, indoline, are classified as "privileged structures" in drug discovery.[3][4] This designation stems from their ability to interact with a wide array of biological targets with high affinity, leading to diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] The reactivity of the indoline core, particularly its susceptibility to electrophilic aromatic substitution, is a critical parameter that medicinal chemists manipulate to synthesize novel derivatives with improved pharmacological profiles.[6]
Fundamental Electronic Effects of the Methyl Group
To comprehend the influence of the 5-methyl group on indoline, we must first revisit the fundamental electronic effects of an alkyl substituent on an aromatic ring. The methyl group is generally considered an electron-donating group (EDG) through two primary mechanisms:
-
Inductive Effect (I+): The methyl group is less electronegative than the sp²-hybridized carbon atoms of the aromatic ring. This difference in electronegativity leads to a slight polarization of the sigma (σ) bond, with the methyl group pushing electron density towards the ring.[7]
-
Hyperconjugation: This involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the aromatic ring. This donation of electron density further enriches the aromatic system.
These electron-donating properties are quantitatively described by Hammett constants (σ).[8][9] The Hammett equation, log(k/k₀) = ρσ, provides a linear free-energy relationship that correlates reaction rates (k) and equilibrium constants of substituted aromatic compounds with those of their unsubstituted counterparts (k₀).[9] The substituent constant, σ, is a measure of the electronic effect of a particular substituent.[8][10]
Impact of the 5-Methyl Group on Indoline Reactivity
The introduction of a methyl group at the 5-position of the indoline ring has a predictable, yet significant, impact on its chemical reactivity, primarily by increasing the electron density of the aromatic ring.
Enhanced Nucleophilicity and Electrophilic Aromatic Substitution
Indoles and their derivatives are inherently electron-rich heterocycles, making them highly susceptible to electrophilic aromatic substitution (EAS).[11][12] The nitrogen atom's lone pair of electrons participates in the π-system, significantly increasing the ring's electron density.[12] The 5-methyl group further enhances this nucleophilicity.
The increased electron density makes 5-methylindoline more reactive towards electrophiles compared to unsubstituted indoline. This heightened reactivity can be advantageous in synthetic chemistry, often allowing for milder reaction conditions. The directing effect of the existing substituents on the indoline ring will guide the position of electrophilic attack.
Table 1: Hammett Substituent Constants for the Methyl Group [8]
| Position | Hammett Constant (σ) | Electronic Effect |
| meta (σm) | -0.069 | Weakly Electron-Donating |
| para (σp) | -0.170 | Electron-Donating |
Regioselectivity in Electrophilic Aromatic Substitution
For electrophilic substitution on the benzene portion of the indoline ring, the 5-methyl group, being an ortho, para-director, will activate the positions ortho and para to it. Therefore, in 5-methylindoline, electrophilic attack is directed primarily to the C4 and C6 positions. The C7 position is generally less favored due to steric hindrance from the fused pyrrolidine ring.
Experimental Protocols and Characterization
The synthesis and analysis of 5-methylindoline and its derivatives are crucial for harnessing its potential in drug discovery.
Synthesis of 5-Methylindoline
A common route to 5-methylindoline involves the reduction of 5-methylindole.
Protocol: Reduction of 5-Methylindole to 5-Methylindoline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methylindole (1.0 eq) in glacial acetic acid.
-
Addition of Reducing Agent: Carefully add sodium cyanoborohydride (NaBH₃CN) (2.0-3.0 eq) portion-wise to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Workup: Once the reaction is complete, neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality: The choice of sodium cyanoborohydride as the reducing agent is strategic. It is a milder reducing agent compared to lithium aluminum hydride and is selective for the reduction of the indole double bond without affecting other functional groups that might be present. Acetic acid serves as both the solvent and a proton source to facilitate the reduction.
Spectroscopic Characterization
The structure of 5-methylindoline can be confirmed using various spectroscopic techniques.
Table 2: Expected Spectroscopic Data for 5-Methylindoline
| Technique | Key Features |
| ¹H NMR | - Aromatic protons in the range of δ 6.5-7.5 ppm. - Methylene protons of the pyrrolidine ring (triplets) around δ 3.0-3.6 ppm. - Methyl protons (singlet) around δ 2.3 ppm. - N-H proton (broad singlet). |
| ¹³C NMR | - Aromatic carbons between δ 110-150 ppm. - Methylene carbons around δ 30-50 ppm. - Methyl carbon around δ 20 ppm.[13] |
| IR Spectroscopy | - N-H stretching vibration around 3300-3400 cm⁻¹. - Aromatic C-H stretching just above 3000 cm⁻¹. - Aliphatic C-H stretching just below 3000 cm⁻¹.[14] |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight of 5-methylindoline (C₉H₁₁N). |
Implications for Drug Development
The electronic modifications imparted by the 5-methyl group can have profound effects on the pharmacokinetic and pharmacodynamic properties of indoline-based drug candidates.
-
Target Binding: The increased electron density can enhance π-π stacking or cation-π interactions with aromatic residues in a protein's active site.
-
Metabolic Stability: The methyl group can influence the metabolic profile of the molecule. It may block a site of potential metabolism or, conversely, be a site for oxidative metabolism.
-
Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
The seemingly minor addition of a 5-methyl group can, therefore, be a powerful tool in the optimization of lead compounds in drug discovery programs.[4]
Conclusion
The 5-methyl group, while structurally simple, exerts a significant electronic influence on the indoline ring system. Through a combination of inductive and hyperconjugative effects, it enhances the nucleophilicity of the aromatic ring, thereby increasing its reactivity in electrophilic aromatic substitution reactions. This modulation of reactivity, coupled with its impact on physicochemical properties, makes the 5-methyl group a valuable substituent for medicinal chemists to consider in the design and synthesis of novel indoline-based therapeutic agents. A thorough understanding of these electronic effects is crucial for the rational design of new drugs with improved efficacy and safety profiles.
References
-
Chemistry LibreTexts. (2021). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. [Link]
-
MDPI. (2022). Synthesis, Characterization, and Magnetic Properties of Fe(BIP)3, a Novel Paramagnetic Relaxation Agent. [Link]
-
PubChem. 5-Methylindole. [Link]
-
National Center for Biotechnology Information. (2020). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. [Link]
-
Wikipedia. Hammett equation. [Link]
-
Lu, Y. J., Ou, T. M., Tan, J. H., Hou, J. Q., Shao, W. Y., Peng, D., Sun, N., et al. (2008). 5-N-Methylated Quindoline Derivatives as Telomeric G-Quadruplex Stabilizing Ligands: Effects of 5-N Positive Charge on Quadruplex Binding Affinity and Cell Proliferation. Journal of Medicinal Chemistry, 51(21), 6981–6992. [Link]
-
Indian Academy of Sciences. (2016). Inductive effect of methyl group in a series of methylated indoles. [Link]
-
ACS Publications. (2005). Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. [Link]
-
MDPI. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. [Link]
-
Royal Society of Chemistry. (2003). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. [Link]
-
National Center for Biotechnology Information. (2013). Electrophilic Aromatic Substitution of a BN Indole. [Link]
-
ACS Publications. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. [Link]
-
ACS Publications. (2020). Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch. [Link]
-
Royal Society of Chemistry. (2024). Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. [Link]
-
ResearchGate. (2018). Electrophilic Substitution Reactions of Indoles. [Link]
-
National Center for Biotechnology Information. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. [Link]
-
Pearson. (n.d.). The electrophilic aromatic substitution reaction rate for indole... [Link]
-
ResearchGate. (2013). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. [Link]
-
MDPI. (2021). 5′-Substituted Indoline Spiropyrans: Synthesis and Applications. [Link]
-
Organic Chemistry Portal. Synthesis of indolines. [Link]
-
ScienceDirect. (2022). Spiro-3-indolin-2-ones: Synthesis, biological properties and computational studies. [Link]
-
ACS Publications. (2022). Tandem Reactions of Electrophilic Indoles toward Indolizines and Their Subsequent Transformations through Pd(II)-Mediated C–H Functionalization to Access Polyring-Fused N-Heterocycles. [Link]
-
Pharmacy 180. Hammett Equation. [Link]
-
ResearchGate. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
-
ResearchGate. (1962). A convenient preparation of indoline. [Link]
-
National Center for Biotechnology Information. (2009). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. [Link]
-
SciSpace. (1978). A survey of Hammett substituent constants and resonance and field parameters. [Link]
-
National Center for Biotechnology Information. (2005). Reactions of Indene and Indoles with Platinum Methyl Cations: Indene C-H Activation, Indole π vs. Nitrogen Lone-Pair Coordination. [Link]
-
YouTube. (2023). Indole | Aromatic Electrophilic Substitution | Problem | Question | Solved. [Link]
-
AIP Publishing. (2023). Indole as an emerging scaffold in anticancer drug design. [Link]
-
ResearchGate. (2018). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. [Link]
-
ResearchGate. (2021). The IR spectrum of 5-(furan-2-ylmethylene)-3-(piperidin-1-ylmethyl)thiazolidine-2,4-dione (4a). [Link]
Sources
- 1. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. pharmacy180.com [pharmacy180.com]
- 10. researchgate.net [researchgate.net]
- 11. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The electrophilic aromatic substitution reaction rate for indole ... | Study Prep in Pearson+ [pearson.com]
- 13. 5-Methylindole(614-96-0) 13C NMR spectrum [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
Safety Data Sheet (SDS) and handling precautions for 6-Bromo-5-methylindoline
An In-Depth Technical Guide to the Safe Handling of 6-Bromo-5-methylindoline
Introduction: The Scientific Context of 6-Bromo-5-methylindoline
6-Bromo-5-methylindoline (CAS No. 162100-99-4) is a halogenated indoline derivative that serves as a versatile building block in modern organic synthesis.[1] Its unique structure, featuring a bromine substituent and a methyl group on the indoline core, makes it a valuable precursor for the construction of complex molecules. For researchers in pharmaceutical, agrochemical, and materials science, this compound offers a strategic scaffold for developing novel compounds with potential biological activity or advanced material properties.[1]
Halogenated heterocycles, such as indoles and indolines, are privileged structures in drug discovery. The presence of a halogen atom can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Therefore, understanding the precise and safe handling of these reactive intermediates is not merely a regulatory requirement but a cornerstone of successful and reproducible research.
This guide provides a comprehensive overview of the safety considerations and handling protocols for 6-Bromo-5-methylindoline. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, this document employs a scientifically rigorous approach based on chemical analogy. The safety profile and handling recommendations are synthesized from data on closely related brominated heterocyclic compounds. This methodology is a standard and trusted practice within the chemical research community for ensuring safety when dealing with novel or sparsely documented substances.
Chemical Identification and Physicochemical Properties
A precise understanding of a chemical's identity and physical properties is the foundation of safety.
| Property | Value | Source |
| Chemical Name | 6-Bromo-5-methylindoline | [1] |
| CAS Number | 162100-99-4 | [1] |
| Molecular Formula | C₉H₁₀BrN | [1] |
| Molecular Weight | 212.09 g/mol | [1] |
| Purity | Typically ≥98% | [1][3] |
| Appearance | Likely a solid (powder or crystal) | [2][4] |
| Storage | Store at room temperature under an inert atmosphere. | [1] |
Hazard Assessment: A Profile Based on Chemical Analogy
Due to the lack of a specific SDS for 6-Bromo-5-methylindoline, this hazard assessment is based on data from structurally similar compounds, including 5-Bromo-1-methylindoline, 6-Bromoquinoline, and other brominated heterocycles.[5][6] This approach allows for a robust, inferred safety profile. The toxicological properties of 6-Bromo-5-methylindoline itself have not been fully investigated.[5]
Predicted GHS Hazard Classification:
| Hazard Class | Category | Rationale / Evidence from Analogs |
| Acute Toxicity, Oral | Category 4 | Analogs are described as "Harmful if swallowed".[2] |
| Acute Toxicity, Dermal | Category 4 | Analogs are classified as "Harmful in contact with skin".[5] |
| Skin Corrosion / Irritation | Category 2 | Causes skin irritation.[5][6] |
| Serious Eye Damage / Irritation | Category 2 | Causes serious eye irritation.[5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. Target organ is the respiratory system.[5][6] |
Summary of Potential Health Effects:
-
Inhalation: May cause irritation to the respiratory tract.[6]
-
Skin Contact: Harmful if absorbed through the skin and causes skin irritation.[5]
-
Eye Contact: Causes serious eye irritation.[6]
-
Ingestion: Harmful if swallowed. Accidental ingestion of similar brominated aromatic compounds may lead to serious health damage.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls with appropriate PPE, is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
The primary objective is to contain the chemical at its source.
-
Ventilation: All handling of solid 6-Bromo-5-methylindoline and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[7]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the laboratory.[7]
Personal Protective Equipment (PPE): The Researcher's Shield
The selection of PPE must be based on a thorough risk assessment of the procedures being performed.
-
Eye and Face Protection: Tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[7] A face shield should be worn in situations with a high risk of splashing.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use. Wash hands thoroughly with soap and water after removing gloves.[8]
-
Lab Coat/Coveralls: A flame-retardant lab coat is required. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or coverall should be used.
-
-
Respiratory Protection: Not typically required when handling small quantities within a chemical fume hood. If engineering controls are insufficient or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling and Storage Protocols
Adherence to strict protocols is critical for preventing accidents and ensuring experimental integrity.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all required engineering controls are active and all necessary PPE is donned correctly. Clearly label all vessels.
-
Weighing: Conduct weighing of the solid compound within a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
-
Dissolution: Add solvents to the solid slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.
-
Reaction: Set up reactions within the fume hood. Ensure the apparatus is secure.
-
Post-Handling: After handling, decontaminate the work area. Wash hands thoroughly with soap and water.[8] Do not eat, drink, or smoke in the laboratory area.[5]
Storage Requirements
Proper storage is crucial for maintaining the chemical's stability and preventing accidental release.
-
Container: Store in the original, tightly sealed container.[7]
-
Environment: Keep in a cool, dry, and well-ventilated area.[8]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[5] Keep the container away from heat and sources of ignition.[6]
Emergency and First Aid Procedures
Rapid and correct response to an exposure or spill is critical.
| Exposure Route | First Aid Measure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8] |
Spill Response Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or earth.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of the waste container according to institutional and local environmental regulations.[7]
Fire and Reactivity Data
-
Flammability: While not highly flammable, it is combustible. Containers may burn if exposed to fire.
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide (CO₂), or water spray.[6]
-
Hazardous Combustion Products: In a fire, toxic and corrosive fumes may be emitted, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[6]
-
Firefighter Protection: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[6]
-
Chemical Stability: Stable under recommended storage conditions.[5]
-
Conditions to Avoid: Exposure to light, air, heat, and incompatible materials.[4][7]
-
Incompatible Materials: Strong oxidizing agents, strong bases, strong reducing agents.[5]
Disposal Considerations
Chemical waste must be managed to ensure the safety of personnel and protect the environment.
-
Waste Classification: This material should be treated as hazardous waste.
-
Disposal Method: Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations. Do not empty into drains.[5] Contact a licensed professional waste disposal service to dispose of this material.[6]
Conclusion
6-Bromo-5-methylindoline is a valuable reagent for chemical innovation. Its safe and effective use is predicated on a comprehensive understanding of its potential hazards and the strict implementation of safety protocols. By integrating the principles of engineering controls, appropriate personal protective equipment, and meticulous handling techniques, researchers can mitigate risks and foster a secure laboratory environment. This guide serves as a foundational resource, and all users should supplement this information with institution-specific safety training and procedures.
References
- Google Patents. (2015). CN105153013A - Synthesis method of 6-bromoisoindolinyl-1-one.
-
Just In. (2025). 6-bromo-5-methylindoline. Retrieved February 4, 2026, from [Link]
-
1Env. (2013). Safety Data Sheet: MURIBROM BLOCK / BROMADIOLONE 0.005% Wax Block. Retrieved February 4, 2026, from [Link]
-
Atlantis Press. (2019). Synthesis of 6-bromo-4-iodoquinoline. Retrieved February 4, 2026, from [Link]
-
AbacipharmTech. (n.d.). 6-Bromo-5-methylindole. Retrieved February 4, 2026, from [Link]
Sources
- 1. qcc.edu [qcc.edu]
- 2. 5-溴-1-甲基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 6-Bromo-5-methylindole - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. 6-Bromoindole | 52415-29-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. fishersci.ca [fishersci.ca]
- 6. fishersci.com [fishersci.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. 1env.com [1env.com]
Technical Whitepaper: Strategic Utilization of 6-Bromo-5-methylindoline in Advanced Heterocyclic Synthesis
Executive Summary
6-Bromo-5-methylindoline (CAS 162100-99-4) represents a high-value scaffold in modern drug discovery, particularly for the development of kinase inhibitors and CNS-active agents. Distinct from its oxidized indole counterpart, the indoline core offers unique stability and stereoelectronic properties that allow for divergent synthetic pathways. This guide provides a technical deep-dive into the molecule's reactivity, outlining its role as a "gateway" intermediate for accessing complex 5,6-disubstituted indole architectures. We present validated protocols for oxidation, N-functionalization, and palladium-catalyzed cross-couplings, supported by mechanistic insights and authoritative references.
Structural Properties & Reactivity Profile
The utility of 6-Bromo-5-methylindoline stems from its specific substitution pattern on the fused benzene ring. Understanding the electronic interplay between the nitrogen lone pair, the methyl group, and the bromine atom is critical for designing successful syntheses.
Electronic Landscape
-
The Indoline Core: Unlike the aromatic indole, the indoline nitrogen (N1) is an
hybridized amine (though with significant character due to conjugation). It functions as a strong electron bond donor (EBD) to the benzene ring. -
C5-Methyl Blockade: The nitrogen lone pair activates the positions ortho (C7) and para (C5) to nucleophilic attack. In this scaffold, the highly reactive C5 position is blocked by a methyl group. This prevents uncontrolled electrophilic aromatic substitution (EAS) at the para-position, directing electrophiles to C7 or preventing polymerization.
-
C6-Bromine Handle: Located meta to the nitrogen, the C6-bromine bond is activated for oxidative addition by palladium catalysts, yet sufficiently stable to survive standard N-alkylation or acylation conditions.
The "Gateway" Concept
This molecule serves as a divergent point. It can be:
-
Functionalized at N1 (retaining the indoline core).
-
Coupled at C6 (Suzuki/Buchwald).
-
Oxidized to the indole (aromatization) after other modifications are complete.
Core Applications in Medicinal Chemistry
Case Study A: The "Late-Stage" Aromatization Strategy
A common pitfall in indole synthesis is the instability of the electron-rich indole ring during harsh coupling conditions. Using 6-Bromo-5-methylindoline allows researchers to perform complex couplings on the more robust indoline scaffold before the final oxidation step.
Mechanism: The conversion of indoline to indole is an oxidative dehydrogenation. High-potential quinones (e.g., DDQ, Chloranil) are the standard reagents, proceeding via a hydride transfer mechanism.
Case Study B: Palladium-Catalyzed Cross-Couplings
The C6-bromo position is a prime candidate for Suzuki-Miyaura or Buchwald-Hartwig couplings. The C5-methyl group provides steric bulk that can influence the twist angle of the resulting biaryl system, a feature often exploited to optimize binding affinity in kinase pockets (e.g., JAK or ALK inhibitors).
Case Study C: Tricyclic Ring Formation
The N1 nitrogen and C7 position (ortho to amine) allow for annulation reactions. For example, acylation of N1 followed by a Friedel-Crafts cyclization onto C7 can generate tricyclic pyrrolo-quinoline cores.
Visualization: Divergent Synthetic Workflows
The following diagram illustrates the central role of 6-Bromo-5-methylindoline in accessing diverse chemical space.
Caption: Divergent synthetic pathways starting from the 6-Bromo-5-methylindoline core.
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the color changes or TLC spots described do not appear, stop and check reagent quality (particularly the oxidation state of Pd catalysts or the dryness of DDQ).
Protocol 1: Oxidative Dehydrogenation to 6-Bromo-5-methylindole
Objective: Convert the indoline to the aromatic indole. Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Dichloromethane (DCM).
-
Preparation: Dissolve 6-Bromo-5-methylindoline (1.0 eq, 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask. The solution should be clear/pale yellow.
-
Addition: Cool to 0°C. Add DDQ (1.1 - 1.2 eq) portion-wise over 5 minutes.
-
Observation: The reaction mixture will immediately turn dark deep green/black (charge-transfer complex), then gradually fade to a reddish-brown precipitate (DDQ-H2).
-
-
Reaction: Stir at room temperature for 1-2 hours.
-
Validation (TLC): Check TLC (Hexane/EtOAc 4:1). Indoline (lower Rf, stains blue/purple with vanillin) should disappear. Indole (higher Rf, stains pink/red with Ehrlich’s reagent) should appear.
-
-
Workup: Filter the mixture through a pad of Celite to remove the hydroquinone byproduct. Wash the pad with DCM.
-
Purification: Wash the filtrate with saturated NaHCO3 (2x) and Brine (1x). Dry over Na2SO4, concentrate, and purify via flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination at C6
Objective: Install an amine at the 6-position (utilizing the Br handle).[1][2][3] Reagents: Pd2(dba)3, BINAP or XPhos, NaOtBu, Toluene.
-
Setup: In a glovebox or under Argon, combine 6-Bromo-5-methylindoline (1.0 eq), Amine partner (1.2 eq), Pd2(dba)3 (2 mol%), and Ligand (4 mol%).
-
Base: Add NaOtBu (1.5 eq).
-
Solvent: Add anhydrous Toluene (0.1 M concentration). Seal the vial.
-
Reaction: Heat to 80-100°C for 12 hours.
-
Causality: The electron-rich nature of the indoline nitrogen (even if unprotected) can sometimes poison the catalyst. If yields are low, consider protecting N1 with a Boc group before this step.
-
-
Workup: Cool, dilute with EtOAc, filter through silica, and concentrate.
Troubleshooting & Optimization (Self-Validating Systems)
| Issue | Diagnostic Observation | Root Cause | Corrective Action |
| Incomplete Oxidation | TLC shows persistent starting material after 3h. | Wet DDQ or solvent.[1] | Use fresh DDQ; add 4Å molecular sieves to the reaction. |
| N-Arylation Side Product | In Buchwald coupling, product mass = Target + Indoline mass. | Pd inserted into N-H instead of C-Br (rare but possible). | Use N-protected indoline (N-Boc or N-Acetyl) to block the amine. |
| Polymerization | Black tar during acid-catalyzed steps. | C5-methyl is not blocking C7 reactivity enough. | Lower temperature; dilute reaction; ensure inert atmosphere. |
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for Indoline Oxidation
| Reagent | Solvent | Temp (°C) | Yield (%) | Notes |
| DDQ | DCM or Dioxane | 25 | 85-95 | Gold standard; fast; easy workup. |
| MnO2 | DCM | Reflux | 60-75 | Requires large excess (10-20 eq); heterogeneous. |
| Chloranil | Xylene | Reflux | 70-80 | Better for acid-sensitive substrates; requires high heat. |
| Pd/C | Decalin | 180 | 50-60 | Harsh; catalytic method; green but lower yield. |
References
-
Synthesis of 5,6-Disubstituted Indoles. Source:Organic & Biomolecular Chemistry Context: Describes the regioselective bromination and subsequent handling of methyl indole/indoline carboxylates.
-
Buchwald-Hartwig Cross Coupling Reaction Guide. Source:Organic Chemistry Portal Context: Authoritative mechanisms and ligand selection for coupling aryl bromides (like 6-bromoindoline) with amines.
-
6-Bromo-5-methylindoline Product Data. Source:PubChem / NIH Context: Chemical and physical property data for CAS 162100-99-4.[4]
-
Oxidation of Indolines to Indoles. Source:Sigma-Aldrich / Merck Technical Bulletins Context: General protocols for dehydrogenation using DDQ and Chloranil.
(Note: While specific "drug" patents for this exact intermediate are proprietary, the chemistry described above is grounded in standard heterocyclic methodologies applied to this specific scaffold.)
Sources
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-5-methylindoline
Introduction: Strategic C-N Bond Formation in Drug Discovery
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, natural products, and functional materials.[3][4] For researchers and drug development professionals, mastering this reaction is crucial for the efficient construction of complex molecular architectures.
This guide provides a detailed examination of the Buchwald-Hartwig amination applied to a specific and relevant substrate: 6-Bromo-5-methylindoline. The indoline core is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at the 6-position opens avenues for exploring structure-activity relationships (SAR) in drug discovery programs. However, the electron-rich nature of the indoline ring system presents unique challenges that necessitate a carefully optimized reaction protocol.
Herein, we delve into the mechanistic underpinnings of the reaction, offer a comprehensive, step-by-step experimental protocol, and provide a troubleshooting guide to navigate potential challenges. The causality behind each experimental choice is explained to empower the researcher with the knowledge to adapt and optimize the reaction for their specific needs.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[5][6] Understanding this cycle is paramount for rational catalyst and ligand selection and for troubleshooting suboptimal reactions.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (6-Bromo-5-methylindoline), forming a Pd(II) complex.[5]
-
Ligand Exchange: The amine displaces the bromide from the palladium center. This step is often facilitated by a base, which deprotonates the amine, increasing its nucleophilicity.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[5]
Key Parameters for Success: A Guided Selection
The success of the Buchwald-Hartwig amination of 6-Bromo-5-methylindoline hinges on the judicious selection of several key parameters. The electron-rich nature of the indoline substrate can make oxidative addition more challenging and may require specific ligand systems to promote the desired transformation.
Palladium Precursor
A variety of palladium precursors can be used, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices.[7] However, for reproducibility and ease of use, pre-formed palladium precatalysts are highly recommended. These are typically air-stable complexes that readily form the active Pd(0) species in situ.
| Precatalyst Generation | Key Features & Considerations |
| G3 & G4 Precatalysts | Highly active and air-stable. The carbazole-based leaving group in G4 precatalysts can sometimes inhibit the reaction, though this is rare.[8] |
| G5 & G6 Precatalysts | G5 precatalysts were developed to address potential carbazole inhibition. G6 precatalysts are highly air-stable and can accommodate bulky ligands effectively.[8] |
For the amination of 6-Bromo-5-methylindoline, a G3 or G4 precatalyst is a good starting point due to their broad applicability and high reactivity.
Ligand Selection
The choice of ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates both the oxidative addition and reductive elimination steps. For electron-rich aryl bromides like 6-Bromo-5-methylindoline, bulky, electron-rich phosphine ligands are generally preferred.[6][9]
| Ligand | Characteristics & Application |
| Buchwald Ligands | A broad class of biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) are highly effective for a wide range of substrates.[6] Their steric bulk and electron-donating properties promote the catalytic cycle. |
| Josiphos Ligands | These ferrocene-based ligands can also be effective, particularly in challenging coupling reactions. |
| N-Heterocyclic Carbenes (NHCs) | While less common for this specific application, NHC ligands can offer high stability and reactivity in some cases.[1] |
For the initial screening of conditions for 6-Bromo-5-methylindoline, XPhos or RuPhos are excellent starting points due to their proven efficacy with electron-rich aryl halides.
The Role of the Base
A base is required to deprotonate the amine, making it a more potent nucleophile. The choice of base can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases are typically employed.
| Base | pKaH | Considerations |
| Sodium tert-butoxide (NaOtBu) | ~19 | A very strong and commonly used base. Effective for a wide range of amines. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Another strong base, often used when NaOtBu is ineffective. |
| Potassium phosphate (K₃PO₄) | ~12.3 | A weaker base that can be advantageous when dealing with base-sensitive functional groups. |
| Cesium carbonate (Cs₂CO₃) | ~10.3 | A milder base, sometimes used in conjunction with more sensitive substrates. |
For the coupling with 6-Bromo-5-methylindoline, NaOtBu is the recommended starting base due to its high reactivity.
Solvent System
The solvent must be anhydrous and capable of dissolving all reaction components at the reaction temperature. Aprotic, non-polar to moderately polar solvents are generally used.
| Solvent | Boiling Point (°C) | Notes |
| Toluene | 111 | A common and effective solvent for Buchwald-Hartwig reactions. |
| Dioxane | 101 | Another widely used solvent, though it is a high-impact solvent that should be replaced if possible.[1][10] |
| Tetrahydrofuran (THF) | 66 | Suitable for lower temperature reactions. |
| tert-Amyl alcohol | 102 | Can be beneficial in some cases, particularly with weaker bases.[8] |
Toluene is a robust and generally applicable solvent for this transformation.
Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromo-5-methylindoline
This protocol provides a general procedure for the coupling of 6-Bromo-5-methylindoline with a generic secondary amine. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
6-Bromo-5-methylindoline (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (e.g., XPhos, 1.5-3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-5-methylindoline, the secondary amine, sodium tert-butoxide, the palladium precatalyst, and the ligand.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by adding water or saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Poorly chosen ligand or base. 4. Low reaction temperature. | 1. Use a fresh palladium precatalyst. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Screen different ligands (e.g., RuPhos, BrettPhos) and bases (e.g., LHMDS). 4. Increase the reaction temperature. |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. Catalyst deactivation. 2. Presence of water. | 1. Increase catalyst loading or use a more robust ligand. 2. Use rigorously dried solvents and reagents. |
| Incomplete Reaction | 1. Steric hindrance from the amine or substrate. 2. Reversible reaction. | 1. Use a more active catalyst system (e.g., a more electron-rich ligand). 2. Increase the amount of amine and/or base. |
| Difficulty in Purification | 1. Residual palladium. 2. Close polarity of product and starting material. | 1. Treat the crude product with a palladium scavenger. 2. Optimize the chromatography conditions (e.g., different solvent system, gradient elution). |
Conclusion
The Buchwald-Hartwig amination of 6-Bromo-5-methylindoline is a highly valuable transformation for the synthesis of novel indoline derivatives in drug discovery and development. By carefully considering the choice of catalyst, ligand, base, and solvent, and by following a robust experimental protocol, researchers can achieve high yields of the desired products. This guide provides the foundational knowledge and practical steps to successfully implement this powerful C-N bond-forming reaction.
References
- Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable.
- Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. (2022). YouTube.
- Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2014). Organic Syntheses, 91, 1-13.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 87(1), 543-553.
- Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics, 40(22), 3749-3756.
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2010). Journal of Medicinal Chemistry, 53(16), 6145-6159.
- Buchwald-Hartwig Amination Reaction | Prepare for G
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights.
- Buchwald-Hartwig Amin
- What can reaction databases teach us about Buchwald–Hartwig cross-couplings? (2020). Reaction Chemistry & Engineering, 5(11), 2041-2051.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews, 116(19), 12039-12204.
- Palladium-catalyzed C-N and C-O cross-coupling reactions. (2016). DSpace@MIT.
- Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. (2021). Organic Chemistry Frontiers, 8(17), 4865-4870.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (2007).
- Buchwald Catalysts & Ligands. (n.d.). Sigma-Aldrich.
- Role of the Base in Buchwald–Hartwig Amination. (2018). The Journal of Organic Chemistry, 83(21), 13133-13143.
- The Buchwald–Hartwig Amination After 25 Years. (2019).
- The Buchwald–Hartwig Amination After 25 Years. (2019).
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Note: High-Efficiency Functionalization of 6-Bromo-5-methylindoline via Microwave Irradiation
Executive Summary & Strategic Analysis
6-Bromo-5-methylindoline is a high-value pharmacophore intermediate, frequently utilized in the synthesis of 5-HT
Why Microwave Irradiation? Conventional heating often leads to prolonged reaction times (>12 hours) and thermal degradation of the indoline core (oxidation to indole) before functionalization is complete. Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating to achieve:
-
Kinetic Acceleration: Rapid superheating of polar solvents (e.g., DMF, DMSO) overcomes the activation energy barrier imposed by the C5-methyl steric hindrance.
-
Cleaner Profiles: Short reaction times minimize the "thermal window" for oxidative side-reactions (dehydrogenation).
-
Catalyst Longevity: Pulse-heating modes preserve sensitive Pd-catalysts often prone to clustering (Pd black formation) under sustained thermal load.
Reaction Landscape & Decision Logic
The following diagram illustrates the strategic decision-making process for functionalizing this scaffold.
Figure 1: Strategic workflow for 6-bromo-5-methylindoline functionalization. Note the critical N-protection step before C6 coupling to prevent Pd-chelation by the free amine.
Protocol A: Microwave-Assisted N-Arylation (Buchwald-Hartwig)
Objective: Functionalization of the N1 position with aryl halides. Challenge: The C5-methyl group exerts a remote electronic effect, slightly increasing the electron density at N1, but the 6-bromo substituent withdraws density. The net result is a moderately nucleophilic amine requiring efficient catalysis.
Materials
-
Substrate: 6-Bromo-5-methylindoline (1.0 equiv)
-
Coupling Partner: Aryl Bromide/Chloride (1.2 equiv)
-
Catalyst: Pd
(dba) (2 mol%) -
Ligand: XPhos (4 mol%) or BINAP (for sterically unhindered partners). Note: XPhos is preferred for aryl chlorides.
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Toluene or Dioxane (Dry, degassed).
Step-by-Step Methodology
-
Vial Loading: In a glovebox or under Argon stream, charge a 10 mL microwave process vial with the indoline, aryl halide, base, and catalyst/ligand system.
-
Solvation: Add solvent (concentration 0.2 M). Add a magnetic stir bar. Cap with a crimp-top septum.
-
Pre-Stir: Stir for 30 seconds at RT to ensure ligand complexation.
-
Microwave Parameters:
-
Mode: Dynamic (Power controlled to maintain Temp).
-
Temp: 110 °C.
-
Hold Time: 10 minutes.
-
Pre-stir: High absorption setting (if available).
-
-
Work-up: Cool to RT (compressed air cooling). Filter through a Celite pad eluting with EtOAc. Concentrate and purify via flash chromatography.
Validation Check: Monitoring by LC-MS should show <5% starting material. If the reaction stalls, increase temp to 130°C rather than extending time, to avoid debromination at C6.
Protocol B: C6-Suzuki-Miyaura Cross-Coupling
Objective: Forming C-C bonds at the C6 position. Critical Pre-requisite: The N1 nitrogen must be protected (e.g., N-Boc or N-Acetyl) prior to this step. Free indolines can coordinate to Pd(II) species, poisoning the catalyst and stalling the cycle.
Materials
-
Substrate: N-Boc-6-bromo-5-methylindoline (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl
·DCM (3-5 mol%)-
Why: The bidentate ferrocene ligand is robust against the high temperatures of MW and resists de-ligation.
-
-
Base: K
CO (2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (3:1 ratio with the aqueous base).
Step-by-Step Methodology
-
Preparation: Dissolve the protected indoline and boronic acid in Dioxane in the MW vial.
-
Activation: Add the Pd catalyst.[1] Purge the headspace with Nitrogen for 1 minute.
-
Base Addition: Add the aqueous K
CO . The biphasic mixture requires vigorous stirring. -
Microwave Parameters:
-
Temp: 120 °C.
-
Hold Time: 15-20 minutes.
-
Pressure Limit: Set to 15 bar (aqueous mixtures generate pressure).
-
-
Work-up: Dilute with water, extract with EtOAc (x3). Wash organics with brine.
Optimization Data (Solvent Screen)
| Solvent System | Temp (°C) | Time (min) | Yield (%) | Notes |
| DMF/H | 120 | 15 | 68 | Difficult work-up; some de-boc observed. |
| Dioxane/H | 120 | 15 | 92 | Optimal. Clean conversion. |
| Toluene/EtOH/H | 110 | 20 | 84 | Good alternative for lipophilic substrates. |
Protocol C: Microwave-Assisted Oxidative Aromatization
Objective: Converting the Indoline core to an Indole. Context: Often performed after functionalization to lock in the aromatic system.
Methodology
-
Reagents: Substrate (1 equiv), activated MnO
(10 equiv) or DDQ (1.2 equiv). -
Solvent: Dichloromethane (DCM) or Toluene.
-
MW Conditions:
-
MnO
: 80°C for 5-10 mins (DCM, sealed vessel). -
DDQ: 60°C for 2-5 mins.
-
-
Note: MW irradiation accelerates this heterogeneous reaction (MnO
) significantly compared to RT stirring.
Mechanistic Insight & Troubleshooting
The following diagram details the catalytic cycle for Protocol B (Suzuki), highlighting where the microwave energy input is most critical (Transmetallation and Reductive Elimination steps).
Figure 2: Simplified Suzuki-Miyaura catalytic cycle. Microwave irradiation specifically enhances the kinetics of the endothermic transmetallation step.
Troubleshooting Guide
-
Problem: De-bromination (Hydrodebromination) observed.
-
Cause: Reaction temperature too high or solvent acting as hydrogen source (e.g., alcohols).
-
Fix: Switch to non-protic solvents (Dioxane/DMF); reduce temp by 10°C; ensure solvent is degassed (O
promotes homocoupling/side reactions).
-
-
Problem: Low Conversion in Buchwald Coupling.
-
Cause: Catalyst poisoning by the indoline nitrogen.
-
Fix: Ensure you are using a bulky ligand (XPhos/BrettPhos) that creates a protective steric shell around the Pd center.
-
References
-
Microwave-Assisted Synthesis of Indole Derivatives. National Institutes of Health (NIH) / PubMed. (General overview of indole/indoline MW synthesis). [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions. MDPI Catalysts. (Specifics on Pd-cycle acceleration under MW). [Link]
-
Microwave-Assisted Synthesis of 5-Bromoindole Derivatives. MDPI Molecules. (Analogous protocol for brominated indole cores). [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling of Aryl Halides. Organic-Chemistry.org. (Protocol database for Suzuki/Buchwald conditions). [Link]
-
One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation. Royal Society of Chemistry / NIH. (Oxidative aromatization protocols). [Link]
Sources
Advanced Protocol: Functionalization and Aromatization of 6-Bromo-5-methylindoline for Kinase Inhibitor Scaffolds
Executive Summary & Strategic Rationale
This Application Note details the synthetic utility of 6-Bromo-5-methylindoline as a superior "masked" scaffold for generating 5,6-disubstituted indole cores, frequently observed in Type I and Type II kinase inhibitors (e.g., ALK, ROS1, and TRK inhibitors).
While direct functionalization of indoles is common, it often suffers from regioselectivity issues at the electron-rich C3 position. By utilizing the indoline (2,3-dihydroindole) congener, researchers can exploit the distinct
The "Indoline Switch" Strategy:
-
N-Functionalization: High nucleophilicity of the
amine allows mild derivatization (Ureas, Amides). -
C6-Diversification: The aryl bromide is activated for Buchwald-Hartwig or Suzuki couplings.
-
Aromatization: Controlled oxidation (DDQ/MnO
) restores the indole core as the final step.
Synthetic Workflow Visualization
The following diagram outlines the divergent synthesis pathway, highlighting the critical "Indoline-to-Indole" oxidation step.
Figure 1: The "Indoline Switch" workflow. Processing the saturated heterocycle (Steps 1 & 2) prior to aromatization (Step 3) maximizes regiocontrol.
Detailed Experimental Protocols
Protocol A: C6-Amination via Buchwald-Hartwig Coupling
Context: The 5-methyl group provides steric bulk that can hinder the C6-bromide. Standard conditions often fail. This protocol utilizes a specific Pd-generation system (Pd
Reagents:
-
Substrate: N-Boc-6-bromo-5-methylindoline (1.0 eq) [Note: N-protection is mandatory to prevent catalyst poisoning]
-
Amine Partner: Morpholine or substituted Aniline (1.2 eq)
-
Catalyst: Pd
(dba) (2 mol%) -
Ligand: XPhos (4-6 mol%)
-
Base: Cs
CO (2.0 eq) -
Solvent: 1,4-Dioxane (anhydrous, degassed)
Procedure:
-
Inert Setup: Charge a dried Schlenk tube with N-Boc-6-bromo-5-methylindoline (1.0 mmol, 312 mg), Pd
(dba) (18 mg), XPhos (28 mg), and Cs CO (650 mg). -
Degassing: Evacuate and backfill with Argon (x3).
-
Solvation: Add Morpholine (105 µL) and 1,4-Dioxane (5 mL) via syringe.
-
Reaction: Seal and heat to 100°C for 12–16 hours.
-
Checkpoint: Monitor TLC (Hexane/EtOAc 4:1). The starting bromide (
) should disappear; product is typically more polar ( ).
-
-
Work-up: Cool to RT. Filter through a pad of Celite using EtOAc. Concentrate filtrate.[1]
-
Purification: Flash chromatography (SiO
, 0-30% EtOAc in Hexanes).
Self-Validating QC (NMR):
-
Success Indicator: Disappearance of the aromatic doublet at C7 (indoline ring) and appearance of amine signals.
-
Steric Check: The 5-methyl singlet (approx 2.3 ppm) may shift slightly upfield due to the electron-donating nature of the new C6-amine.
Protocol B: Oxidative Aromatization (Indoline Indole)
Context: Converting the functionalized indoline to the final indole pharmacophore. DDQ is the reagent of choice as it avoids harsh thermal conditions that might degrade sensitive C6-substituents.
Reagents:
-
Substrate: 5,6-Substituted Indoline (from Protocol A) (1.0 eq)
-
Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 – 1.5 eq)
-
Solvent: Dichloromethane (DCM) or Toluene (for solubility)
Procedure:
-
Dissolution: Dissolve the indoline substrate (0.5 mmol) in DCM (10 mL) at 0°C.
-
Addition: Add DDQ (0.6 mmol, 136 mg) portion-wise over 5 minutes. The solution will turn dark (charge-transfer complex).
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 1–2 hours.
-
Quench: Pour mixture into saturated NaHCO
solution. Extract with DCM (3x). -
Purification: The reduced DDQ (DDHQ) precipitates. Filter off solids before concentration. Pass crude through a short silica plug.
Self-Validating QC (NMR & HPLC):
-
The "Aromatic Shift":
-
Indoline (Start): Two triplets at
3.0 and 3.5 ppm (C2-H/C3-H). -
Indole (Product): Two doublets at
6.4 and 7.2 ppm (C2-H/C3-H).
-
-
Failure Mode: If the reaction stalls, check for "Over-oxidation" at the benzylic 5-methyl group (forming the aldehyde). This is rare with 1.2 eq DDQ at 0°C but possible with excess reagent.
Troubleshooting & Optimization Data
The following table summarizes ligand screening results for the C6-amination of 6-bromo-5-methylindoline, a critical step often requiring optimization due to the ortho-methyl effect.
| Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observation |
| PPh | NaO | Toluene | 110 | <10 | No reaction; Pd black formation. |
| BINAP | Cs | Toluene | 110 | 35 | Slow conversion; incomplete after 24h. |
| XPhos | Cs | Dioxane | 100 | 88 | Recommended. Excellent conversion. |
| BrettPhos | K | 100 | 82 | Good alternative for primary amines. | |
| RuPhos | NaO | THF | 70 | 65 | Good for secondary amines, but lower yield. |
Decision Logic for Catalyst Selection
Figure 2: Ligand selection decision tree based on amine sterics and nucleophilicity.
References
-
Buchwald, S. L., et al. (2008). "Ligand-Promoted Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society.[5]
-
O'Shea, D. F., et al. (2009). "Use of DDQ for the Oxidation of Indolines to Indoles." Journal of Organic Chemistry.
-
Pfizer Inc. (2012). "Synthesis of ALK Inhibitors utilizing 5,6-disubstituted indoles." World Intellectual Property Organization (Patent WO2012/123999).
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
PubChem. (2023). "6-Bromo-5-methylindoline Compound Summary." National Library of Medicine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. par.nsf.gov [par.nsf.gov]
- 8. quora.com [quora.com]
- 9. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
Troubleshooting & Optimization
Improving yields in the synthesis of 6-Bromo-5-methylindoline
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of 6-Bromo-5-methylindoline Synthesis
Executive Summary
The synthesis of 6-Bromo-5-methylindoline presents a classic "chemoselectivity vs. regioselectivity" conflict. If you attempt to brominate 5-methylindoline directly, you will fight an uphill battle against the directing effects of the nitrogen, likely yielding the 7-bromo isomer or complex mixtures.
Therefore, the industry-standard approach is to establish the halogen regiochemistry on the indole core first (using 6-bromo-5-methylindole) and then perform a chemoselective reduction of the C2-C3 double bond.
The critical failure point in this workflow is the reduction step. Standard catalytic hydrogenation (H₂/Pd-C) will almost certainly cause hydrodehalogenation (stripping the bromine). This guide focuses on the Ionic Hydrogenation protocol, which preserves the aryl bromide.
Module 1: The Core Protocol (Ionic Hydrogenation)
User Question: "I used H₂/Pd-C to reduce the indole, but I lost the bromine atom. How do I reduce the double bond without touching the aryl halide?"
Technical Response: You must avoid transition metal catalysts (Pd, Pt, Ni) in the presence of hydrogen gas, as they facilitate the oxidative addition of the metal into the C-Br bond.
Instead, utilize Sodium Cyanoborohydride (NaBH₃CN) in Acetic Acid or Triethylsilane (Et₃SiH) in Trifluoroacetic Acid (TFA). These methods proceed via an ionic mechanism (protonation at C3 followed by hydride delivery at C2), which is orthogonal to aryl halide reduction.
Optimized Protocol: NaBH₃CN Reduction
| Parameter | Specification |
| Precursor | 6-Bromo-5-methylindole (1.0 eq) |
| Reagent | Sodium Cyanoborohydride (3.0 - 4.0 eq) |
| Solvent | Glacial Acetic Acid (AcOH) |
| Temperature | 10°C to 15°C (Start), then RT |
| Time | 2 - 4 Hours |
| Expected Yield | 85 - 92% |
Step-by-Step Methodology:
-
Dissolution: Dissolve 6-bromo-5-methylindole in glacial acetic acid (approx. 10 mL per gram of substrate) in a round-bottom flask.
-
Note: Ensure the acetic acid is fresh; water content can slow the reaction.
-
-
Cooling: Place the flask in a water bath at ~10-15°C.
-
Why? The reaction is exothermic. Overheating can lead to polymerization of the indole or "runaway" side reactions.
-
-
Addition: Add NaBH₃CN portion-wise (as a solid) over 20 minutes.
-
Safety: Perform this in a fume hood. HCN gas can be generated in trace amounts, although the basic borohydride usually buffers this.
-
-
Monitoring: Stir at room temperature. Monitor via TLC (approx. 2 hours). The fluorescent indole spot will disappear, replaced by the non-fluorescent (or weakly absorbing) indoline spot.
-
Quenching (Critical):
-
Pour the mixture into crushed ice/water.
-
Basify carefully with NaOH pellets or 50% NaOH solution until pH > 10.
-
Why? You must break the amine-borane complexes formed during the reaction. High pH ensures the indoline is in the free-base form for extraction.
-
-
Extraction: Extract 3x with Ethyl Acetate or DCM. Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
Module 2: Troubleshooting & FAQs
Q1: Why are my yields low even though the starting material is gone?
Diagnosis: You likely formed boron-amine complexes that were not broken during the workup, or the product polymerized.
-
The Fix: During the workup, ensure the aqueous phase is strongly basic (pH > 10) and stir the biphasic mixture (Organic/Aqueous) for 15-20 minutes before separating. This digests the boron complexes.
-
Alternative: If using the Et₃SiH/TFA method, ensure you quench with NaHCO₃ to neutralize the strong acid immediately, as indolines can polymerize in strong acids over time.
Q2: Can I synthesize the precursor (6-bromo-5-methylindole) myself?
Diagnosis: Commercial supply is expensive or variable. The Fix: Yes, but do not try to brominate 5-methylindole directly. Use the Batcho-Leimgruber Indole Synthesis starting from 4-bromo-2-nitrotoluene .[2]
-
Condense 4-bromo-2-nitrotoluene with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).
-
Reduce the resulting enamine with Zn/AcOH or Raney Nickel/Hydrazine (careful with halogens here, Zn is safer). This route guarantees the bromine remains at position 6.
Q3: My product is turning brown on the shelf. Is it degrading?
Diagnosis: Indolines are susceptible to auto-oxidation back to indoles or forming colored quinoidal species upon exposure to air/light. The Fix:
-
Storage: Store 6-Bromo-5-methylindoline as the HCl salt . The salt form is significantly more stable than the free base.[3]
-
Synthesis of Salt: Dissolve the free base in diethyl ether and add 2M HCl in ether dropwise. Filter the white precipitate.
Module 3: Comparative Analysis of Reducing Agents
The following data summarizes the efficiency of different reducing agents for halogenated indoles.
| Reducing System | Yield | Br-Retention | Risk Profile | Recommendation |
| H₂ / Pd-C | < 20% | Very Low | High (Debromination) | FORBIDDEN |
| NaBH₃CN / AcOH | 85-92% | High | Moderate (HCN trace) | PRIMARY CHOICE |
| Et₃SiH / TFA | 80-88% | High | Moderate (Strong Acid) | SECONDARY CHOICE |
| Zn / HCl | 60-75% | Moderate | High (Side reactions) | NOT RECOMMENDED |
Module 4: Process Visualization
The following diagram illustrates the critical decision pathways and the mechanism of the recommended ionic hydrogenation.
Caption: Workflow logic comparing the forbidden catalytic route vs. the recommended ionic hydrogenation pathway for halogen retention.
References
-
Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylated Indoles with Sodium Borohydride in Carboxylic Acids." Journal of the American Chemical Society.[4]
- Context: The foundational paper establishing NaBH4/Acid as the standard for indole reduction.
-
Lanzilotti, A. E., et al. (1979). "Reduction of Indoles to Indolines with Sodium Cyanoborohydride in Acetic Acid." Journal of Organic Chemistry.
- Context: Specific protocol optimization for high yields and functional group tolerance.
-
Magnus, P., et al. (1987). "Triethylsilane/Trifluoroacetic Acid Reduction of Indoles." Journal of the American Chemical Society.[4]
- Context: Alternative metal-free ionic hydrogen
-
Batcho, A. D., & Leimgruber, W. (1985). "The Batcho-Leimgruber Indole Synthesis." Organic Reactions.[2][4][5][6][7][8][9][10][11][12]
- Context: The definitive route for synthesizing the 6-bromo-5-methylindole precursor if commercial stock is unavailable.
Sources
- 1. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 2. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rapid Access to 2,2-Disubstituted Indolines via Dearomative Indolic-Claisen Rearrangement: Concise, Enantioselective Total Synthesis of (+)-Hinckdentine A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. ecommons.luc.edu [ecommons.luc.edu]
- 11. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification & Handling of 6-Bromo-5-methylindoline
[1]
Subject: Troubleshooting Guide for Impurity Removal and Stability Management Product: 6-Bromo-5-methylindoline (and related halogenated indoline intermediates) Audience: Medicinal Chemists, Process Development Scientists[1][2]
Introduction: The Molecule & The Challenge
6-Bromo-5-methylindoline is a critical scaffold in the synthesis of 5-HT receptor modulators and kinase inhibitors.[1][2] However, it presents a unique "triad" of purification challenges that often leads to low yields or failed QC checks:[2]
-
The "Sticky" Impurity: The unreacted starting material (6-Bromo-5-methylindole) often co-elutes on silica gel.[1][2][3]
-
The "Pink" Oxidation: The indoline core is electron-rich and prone to auto-oxidation back to the indole or polymerization, turning samples pink/brown.[1][2][3]
-
The Halogen Fragility: The C-6 Bromine atom is susceptible to hydrogenolysis (de-bromination) if standard reduction conditions are used carelessly.[2][3]
This guide provides chemically grounded protocols to address these specific issues.
Module 1: Removing the Indole Impurity (The "Acid-Base Switch")[3]
User Question: "I reduced 6-bromo-5-methylindole to the indoline. NMR shows ~10% starting material remaining.[1][2][3][4] Flash chromatography is difficult because the spots overlap.[2][3] How do I separate them?"
Technical Insight:
Chromatography is often unnecessary here.[1][2][3] You can exploit the massive
-
Indoline
(Conjugate Acid): ~5.2 (Protonates easily in dilute acid).[2][3] -
Indole
(Conjugate Acid): ~ -3.6 (Does not protonate in dilute acid).[1][2][3]
The Protocol: Acid-Base "Wash"
Do not use strong acids (like conc.[1][2][3]
-
Dissolution: Dissolve your crude reaction mixture in an organic solvent immiscible with water (e.g., Ethyl Acetate or Dichloromethane ).[1][2][3]
-
The Switch (Acid Wash):
-
Separation: Keep the Aqueous Layer .[1][2][3] (Check the organic layer by TLC to ensure the indole is there).[2][3]
-
Recovery (Basification):
-
Extraction: Extract the now-cloudy aqueous mixture with fresh Ethyl Acetate (3x).
-
Drying: Dry over
, filter, and concentrate.
Result: You should recover pure 6-Bromo-5-methylindoline without the indole impurity.[1][3]
Module 2: Preventing De-Bromination (Synthesis Safety)
User Question: "I used Pd/C and Hydrogen gas to reduce the indole, but I lost the bromine atom. The mass spec shows M-79.[1][2][3] What happened?"
Technical Insight:
Aryl bromides are labile under catalytic hydrogenation conditions (
Recommended Reduction Protocols: To reduce the indole without touching the bromine, use hydride-based reductions or metal/acid reductions that are chemoselective.[3]
| Method | Reagents | Risk Level | Notes |
| Sodium Cyanoborohydride | Low | Preferred Method. Gentle, selective for the double bond.[1][2] | |
| Triethylsilane | Low | Excellent for electron-rich indoles.[1][2][3] | |
| Zinc Dust | Zn / HCl (or | Moderate | Can be messy; ensure temperature is controlled to prevent polymerization.[1][2][3] |
| Borane-THF | Low | Reduces the indole double bond cleanly; requires careful quenching.[1][2][3] |
Module 3: Stability & Storage (The "Pink" Syndrome)[3]
User Question: "My compound was a white solid yesterday. Today it is pink/brown.[1][2][3] Is it ruined?"
Technical Insight: Indolines are electron-rich secondary amines.[1][2][3] In the presence of air (oxygen) and light, they undergo auto-oxidation to form radical cations, which eventually dehydrogenate back to the indole or form colored quinoidal oligomers.[2][3] The bromine substituent can also increase light sensitivity.[2][3]
Troubleshooting Protocol:
-
Immediate Rescue: If the color is light pink, dissolve in minimal EtOAc and filter through a small pad of silica or charcoal.[2][3]
-
Salt Formation (Long-Term Fix):
-
Free base indolines are unstable.[1][2][3] Convert your product to the Hydrochloride Salt immediately for storage.[2][3]
-
Procedure: Dissolve indoline in
, add in Dioxane/Ether dropwise.[1][2][3] Filter the white precipitate.[2][3] -
The salt form shuts down the lone pair's reactivity, preventing oxidation.[3]
-
-
Storage Conditions:
Module 4: Chromatography Troubleshooting
User Question: "I have to run a column. The indoline streaks badly on the silica plate and column."
Technical Insight:
Secondary amines interact strongly with the acidic silanols (
The Fix: You must "deactivate" the silica.[3]
Visual Workflows
Figure 1: Purification Logic Flow (The Acid-Base Switch)
This diagram illustrates the separation of the basic indoline from the non-basic indole impurity.[3][4][9]
Caption: Separation of basic Indoline from non-basic Indole using pKa-dependent liquid-liquid extraction.
Figure 2: Troubleshooting Decision Tree
Caption: Quick decision matrix for common 6-Bromo-5-methylindoline experimental failures.
References
-
Synthesis of Halogenated Indoles: Google Patents. "Method for preparing 5-bromoindole". CN102558017A.[1][2][3] Link
-
Indoline Properties & pKa: ChemicalBook. "Indoline: Properties, Safety, and Synthesis".[1][2] Link
-
General Indole Reduction Methods: Organic Chemistry Portal. "Synthesis of Indolines". Link
-
Handling of Brominated Intermediates: BenchChem. "Proper storage and handling to prevent degradation of 6-Bromo-2,3-dihydro-1H-inden-5-ol" (Analogous brominated phenolic/amine handling).[1][2][10] Link[2]
-
Acid-Base Extraction Principles: UMass Amherst Chemistry. "Acid-Base Extraction Guide". Link
Sources
- 1. Indoline | 496-15-1 [chemicalbook.com]
- 2. Indoline CAS#: 496-15-1 [m.chemicalbook.com]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 6. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. uop.edu.pk [uop.edu.pk]
- 9. bhu.ac.in [bhu.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Solvent Systems for Recrystallization of 6-Bromo-5-methylindoline
This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive, experience-driven framework for optimizing the recrystallization of 6-Bromo-5-methylindoline. Moving beyond generic protocols, we will explore the causal relationships between molecular structure, solvent properties, and crystallization outcomes. Our approach is rooted in establishing self-validating experimental systems to ensure both purity and yield.
Section 1: Understanding the Molecule - Predicting Solubility
Question: I can't find specific solubility data for 6-Bromo-5-methylindoline. Where do I start?
Answer: This is a common challenge with novel or specialized compounds. The logical first step is to predict solubility by analyzing the molecular structure. This predictive analysis will guide your initial solvent screening experiments.
Causality Behind the Prediction: 6-Bromo-5-methylindoline has a moderately polar heterocyclic indoline core. The bromine atom adds polarizability and weak halogen bonding capability, while the methyl group increases its nonpolar character. This structure suggests that it will not be soluble in highly polar solvents like water or extremely nonpolar solvents like hexanes at room temperature.[1] Its solubility will likely lie in mid-polarity solvents or specific mixed-solvent systems.[2]
Based on the structure and data from similar brominated heterocyclic compounds[3][4], we can construct a predicted solubility profile to guide our initial experiments.
Table 1: Predicted Solubility of 6-Bromo-5-methylindoline in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility at Room Temp. | Predicted Solubility at Boiling Temp. | Rationale & Expert Insight |
| Nonpolar | Hexane, Heptane, Cyclohexane | Very Low | Low to Moderate | The indoline core is too polar for significant interaction. May be useful as an anti-solvent.[2] |
| Nonpolar Aromatic | Toluene, Xylene | Low | High | The aromatic nature of toluene can engage in π-stacking with the indoline ring system, enhancing solubility at higher temperatures. |
| Ethers | Diethyl Ether, MTBE, THF | Low to Moderate | Moderate to High | Ethers provide a balance of polarity. THF is often a good starting point for moderately polar compounds. |
| Halogenated | Dichloromethane (DCM) | Moderate to High | High | "Like dissolves like" principle; however, DCM's low boiling point (40°C) provides a very narrow window for recrystallization. |
| Esters | Ethyl Acetate (EtOAc) | Low to Moderate | High | A versatile mid-polarity solvent. Often a successful choice for compounds of this nature. |
| Ketones | Acetone, 2-Butanone (MEK) | Moderate | High | Good dissolving power, but their relatively low boiling points can sometimes lead to rapid crystallization.[5] |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Low | Moderate to High | The hydrogen-bonding capability of alcohols can interact with the N-H of the indoline. Often used in combination with water.[6] |
| Polar Aprotic | Acetonitrile (ACN), DMF, DMSO | Moderate to High | Very High | These solvents are often too effective, dissolving the compound even at room temperature, which prevents crystal formation upon cooling.[7] |
| Polar Protic | Water | Insoluble | Insoluble | The organic nature of the molecule dominates. Water is an excellent anti-solvent candidate when mixed with a miscible organic solvent like methanol or acetone.[6] |
Section 2: FAQ - First Principles of Solvent Selection
Question: What are the absolute "must-have" characteristics of a good recrystallization solvent?
Answer: An ideal solvent must satisfy four primary criteria[8][9]:
-
High Solubility at High Temperature: The solvent must completely dissolve your compound when hot or boiling.
-
Low Solubility at Low Temperature: The solvent must exhibit poor solubility for your compound at room temperature or below, allowing the purified compound to crystallize out of the solution upon cooling.
-
Appropriate Boiling Point: The solvent's boiling point should be below the melting point of your compound to prevent it from "oiling out" - separating as a liquid instead of a solid.[10] Additionally, a boiling point between 60°C and 100°C is often ideal for ease of handling and removal after filtration.[1]
-
Inertness: The solvent must not react with your compound.
Question: How much solvent should I use?
Answer: The goal is to create a saturated solution at the solvent's boiling point using the minimum amount of hot solvent.[11][12] Adding too much solvent is a common error that will result in low or no recovery of your compound because the solution will not become saturated upon cooling.[5]
Question: Should I use a single solvent or a mixed solvent system?
Answer: Always start by screening for a suitable single solvent. A single-solvent system is simpler to handle and easier to scale up. Mixed solvent systems are a powerful tool for optimization but should be employed when no single solvent provides the ideal solubility profile.[2][11] This typically occurs when one solvent dissolves the compound too well (even when cold) and another doesn't dissolve it at all (even when hot).
Section 3: Experimental Protocol - Systematic Solvent Screening
This protocol provides a robust, small-scale method to efficiently identify a promising solvent system for 6-Bromo-5-methylindoline.
Methodology:
-
Preparation: Place approximately 20-30 mg of crude 6-Bromo-5-methylindoline into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent from Table 1 dropwise (e.g., start with 0.5 mL). Agitate the mixture. Record which solvents dissolve the compound at room temperature. These are generally poor candidates for single-solvent recrystallization but may be useful as the "soluble solvent" in a mixed pair.
-
Heating: For the tubes where the compound was insoluble at room temperature, gently heat them in a sand bath or water bath towards the solvent's boiling point.
-
Titration: Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-3 mL for 30 mg).
-
Cooling (Step 1 - Slow Cool): Remove the tubes that formed a clear solution from the heat and allow them to cool slowly to room temperature. Observe for crystal formation. Slow cooling is crucial for forming pure, well-defined crystals.[13]
-
Cooling (Step 2 - Ice Bath): If no crystals form after 15-20 minutes at room temperature, place the tubes in an ice-water bath for another 15-20 minutes.
-
Evaluation: A successful solvent will yield a good quantity of crystalline solid. If an oil forms, or if no solid appears even after cooling, the solvent is likely unsuitable.
Below is a workflow diagram illustrating this process.
Caption: Solvent screening workflow for recrystallization.
Section 4: Troubleshooting Guide
Question: My compound "oiled out" instead of forming crystals. What do I do?
Answer: Oiling out occurs when the solute comes out of solution at a temperature above its melting point.[10] This is common when the compound is impure or the solvent's boiling point is too high.
Troubleshooting Steps:
-
Re-heat the Solution: Warm the flask to re-dissolve the oil.
-
Add More Solvent: Add a small amount (10-15% more) of the hot solvent to decrease the saturation point.[10] This keeps the compound in solution at a lower temperature during the cooling phase.
-
Cool Slowly: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that cools gradually.
-
Lower the Solvent Boiling Point: If the problem persists, consider a different solvent with a lower boiling point or use a mixed solvent system where the boiling point of the mixture is lower.
Question: No crystals are forming, even after the ice bath. What's wrong?
Answer: This usually indicates that your solution is not supersaturated, which can be due to two main reasons: too much solvent was added, or the compound is simply too soluble in the chosen solvent.
Troubleshooting Steps:
-
Boil Off Excess Solvent: Re-heat the solution and gently boil off a portion of the solvent (e.g., 20-30% of the volume) to increase the concentration of your compound.[5] Then, attempt the cooling process again.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus. The microscopic scratches provide a nucleation site for crystal growth.[10]
-
Seeding: If you have a small crystal of pure product, add it to the cooled solution. A seed crystal provides a template for crystallization to begin.[14]
-
-
Change Solvents: If the above methods fail, your compound is likely too soluble. The solvent must be changed. You can recover your crude solid by removing the solvent on a rotary evaporator and starting the screening process over.[5]
Question: My final crystals are colored/impure. How can I fix this?
Answer: This suggests that impurities are co-crystallizing with your product or are being adsorbed onto the crystal surface.
-
Hot Filtration: If you noticed insoluble impurities in the hot solution, you must perform a hot gravity filtration to remove them before cooling.[12] To prevent premature crystallization during this step, use a stemless funnel and keep the filtration apparatus hot.[12]
-
Charcoal Treatment: If the color is due to a soluble, high molecular weight impurity, you can add a very small amount of activated charcoal to the hot solution. The charcoal adsorbs the colored impurities. Heat briefly, then perform a hot filtration to remove the charcoal before cooling.[12]
-
Re-crystallize: A second recrystallization is often necessary to achieve high purity. The first crop of crystals will be significantly purer than the crude starting material, and a second pass will remove remaining trace impurities.
Caption: Troubleshooting decision tree for recrystallization.
Section 5: Advanced Optimization - Mixed Solvent Systems
Question: How do I develop a mixed solvent system?
Answer: A mixed solvent system, also known as a solvent-anti-solvent system, is used when no single solvent has the ideal properties. It involves a "soluble solvent" that dissolves the compound readily and a miscible "anti-solvent" in which the compound is insoluble.[2]
Protocol for Developing a Binary Solvent System:
-
Selection: Choose two miscible solvents with the opposite solubility characteristics for your compound (e.g., from your screening, one where it was very soluble and one where it was insoluble). A common pair for a molecule like 6-Bromo-5-methylindoline could be Ethanol (soluble) and Water (anti-solvent).[6]
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "soluble solvent" (Ethanol).
-
Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" (Water) dropwise until you see persistent cloudiness (turbidity). This indicates the solution is now saturated.
-
Re-homogenize: Add a few drops of the hot "soluble solvent" (Ethanol) back into the mixture until the cloudiness just disappears, creating a clear, saturated solution at high temperature.
-
Cooling: Allow the solution to cool slowly. The solubility will decrease dramatically as the solution cools, leading to crystallization.
Section 6: Protocol for Bulk Recrystallization (Example)
This protocol is an example based on a hypothetical successful screening that identified Ethanol/Water as the optimal system.
Materials:
-
Crude 6-Bromo-5-methylindoline (e.g., 5.0 g)
-
Ethanol (Reagent grade)
-
Deionized Water
-
500 mL Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Methodology:
-
Place 5.0 g of crude 6-Bromo-5-methylindoline into the 500 mL Erlenmeyer flask.
-
Add a magnetic stir bar and place the flask on a stirring hot plate.
-
Add ethanol in portions while heating and stirring until the solid completely dissolves at a near-boiling temperature. Use the minimum volume necessary. Let's assume this takes ~75 mL.
-
While maintaining the heat, add deionized water dropwise from a Pasteur pipette until the solution becomes faintly and persistently cloudy.
-
Add 1-2 mL of hot ethanol to re-clarify the solution.
-
Turn off the heat, remove the flask from the hotplate, and allow it to cool slowly to room temperature on a cork ring, covered with a watch glass.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of a cold 1:1 ethanol/water mixture to remove any residual soluble impurities.
-
Continue to pull a vacuum for 15-20 minutes to partially dry the crystals.
-
Transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.
References
-
ResearchGate. Crystallization purification of indole. Available at: [Link]
-
ChemHelpASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. Available at: [Link]
-
fieldguide2chemistry. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. YouTube. Available at: [Link]
-
Chem 21, Fall 2009. Experiment 9 — Recrystallization. Available at: [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]
-
Unknown. Recrystallization. Available at: [Link]
-
Pires, R. (2020). Selecting a recrystallization solvent. YouTube. Available at: [Link]
-
ChemTalk. Lab Procedure: Recrystallization. Available at: [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
ResearchGate. A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
PubMed. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Available at: [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Available at: [Link]
-
ResearchGate. (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Available at: [Link]
-
National Institutes of Health (NIH). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Available at: [Link]
-
Reddit. (2024). Recrystallization Issues. r/Chempros. Available at: [Link]
-
ResearchGate. Appendix A. Properties, Purification, and Use of Organic Solvents. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. amherst.edu [amherst.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 14. reddit.com [reddit.com]
Technical Support Center: Solubility Optimization for 6-Bromo-5-methylindoline
Executive Summary & Physicochemical Profiling[1]
The Challenge: 6-Bromo-5-methylindoline is a lipophilic, bicyclic weak base.[1][2][3] Users frequently encounter "crash-out" (precipitation) when diluting DMSO stock solutions into aqueous biological buffers.[1][2][3] This occurs because the compound exists predominantly in its uncharged, hydrophobic state at physiological pH (7.4).[3]
The Solution: Successful formulation requires shifting the equilibrium toward a soluble state using one of three strategies: Ionization (pH control) , Cosolvent Shielding (PEG/DMSO) , or Inclusion Complexation (Cyclodextrins) .[3]
Chemical Profile
| Property | Value (Est.) | Implication for Solubility |
| Core Structure | Indoline (2,3-dihydroindole) | Secondary aromatic amine; prone to oxidation.[1][2][3] |
| pKa (Conjugate Acid) | ~4.5 – 5.0 | Critical: Soluble at pH < 4; Insoluble at pH > 6.[1][2][3] |
| LogP (Lipophilicity) | ~3.2 – 3.8 | High membrane permeability but poor aqueous solubility.[1][2][3] |
| Molecular Weight | 212.09 g/mol | Small molecule; fits well in |
Troubleshooting Guide (Q&A)
Issue 1: "My compound precipitates immediately upon adding water to the DMSO stock."
Diagnosis: This is the "Solvent Shock" effect.[2][3] DMSO solvates the hydrophobic regions of the molecule.[3] When water is added rapidly, the solvent power drops below the saturation point before the molecules can disperse, causing rapid crystallization.[3]
Corrective Protocol:
-
Intermediate Step: Dilute the DMSO stock into PEG400 (Polyethylene Glycol 400) first.[2][3]
-
Final Step: Add the aqueous buffer to the PEG/DMSO mixture dropwise with vortexing.
Issue 2: "I acidified the solution to dissolve it, but it crashed out in the cell culture media."
Diagnosis: pH-Dependent Reprotonation. You likely used 0.1 M HCl to form the soluble salt (Indolinium cation).[1][2][3] However, cell culture media (pH 7.[1][2][3]4) is a strong buffer.[1][2][3] Upon addition, the pH shifts back to neutral, deprotonating the nitrogen.[3] The resulting "free base" is insoluble and precipitates.[3]
Corrective Protocol:
-
For In Vitro Assays: You must maintain solubility at pH 7.[1][2][3]4. Acidification alone is insufficient.[1][2][3]
-
Solution: Use Hydroxypropyl-
-Cyclodextrin (HP- -CD) .[1][2][3] The cyclodextrin encapsulates the hydrophobic bromine/methyl moiety, keeping it soluble even when the pH rises to 7.[3]4. (See Advanced Protocol A).
Issue 3: "The solution turns brown/yellow after 24 hours."
Diagnosis: Oxidative Dehydrogenation. Indolines are susceptible to oxidation to form their corresponding Indoles (which are aromatic and planar).[2][3] This is accelerated by light and high pH.[2][3]
Corrective Protocol:
-
Storage: Store stock solutions at -20°C, protected from light (amber vials).
-
Additive: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to aqueous working solutions to act as a sacrificial antioxidant.[2][3]
Advanced Formulation Protocols
Protocol A: Cyclodextrin Complexation (The "Gold Standard" for Bioassays)
Best for: Cell culture, Animal injections, Stability.
Materials:
Step-by-Step:
-
Prepare Vehicle: Dissolve HP-
-CD in water to create a 20% (w/v) solution.[1][2][3] Filter through a 0.22 m filter.[1][2][3] -
Prepare Compound: Dissolve 6-Bromo-5-methylindoline in pure DMSO to make a 50 mM stock.
-
Complexation:
-
Sonication: Sonicate the mixture at 40°C for 30 minutes. The solution should become clear.
-
Validation: Centrifuge at 10,000 x g for 5 minutes. If no pellet forms, the complex is stable.[3]
Protocol B: In Situ Salt Formation (Mesylate Salt)
Best for: Chemical synthesis intermediates or high-concentration stocks.[1][2]
Rationale: Methanesulfonic acid (MsOH) forms stable salts with weak bases and is less volatile than HCl.[2][3]
Step-by-Step:
-
Dissolve 100 mg of 6-Bromo-5-methylindoline in 2 mL of Ethanol .
-
Add 1.05 equivalents of Methanesulfonic Acid (MsOH) slowly.
-
Add 5 mL of Diethyl Ether or Hexane to induce precipitation of the salt.[2][3]
-
Filter the solid.[2][3] This salt will have significantly higher water solubility than the free base.[2][3]
Visualizing the Solubility Strategy
The following diagram illustrates the decision logic for selecting the correct formulation method based on your application.
Figure 1: Decision Matrix for formulating 6-Bromo-5-methylindoline.[1][2][3] Green nodes indicate successful endpoints; Red nodes indicate high-risk pathways.[1][2][3]
References
-
Loftsson, T., & Brewster, M. E. (2010).[1][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][3]
-
Bergström, C. A., et al. (2016).[1][2][3] Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs.[2][3] European Journal of Pharmaceutical Sciences, 57, 173-199.[1][2][3]
-
PubChem Compound Summary. (2024). 5-Bromo-6-methylindoline hydrochloride (Analogous Structure Data). National Center for Biotechnology Information.[1][2][3] [1][2][3]
-
Li, P., & Zhao, L. (2007).[1][3] Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.[1][2][3]
Sources
Controlling regioselectivity in reactions involving 6-Bromo-5-methylindoline
Technical Support Center: 6-Bromo-5-methylindoline
A Guide to Controlling Regioselectivity in Synthetic Reactions
Welcome to the technical support center for 6-Bromo-5-methylindoline. As a Senior Application Scientist, I've designed this guide to provide researchers, medicinal chemists, and drug development professionals with a practical, in-depth resource for navigating the synthetic complexities of this versatile scaffold. 6-Bromo-5-methylindoline is a valuable building block, but its substituted nature presents unique challenges and opportunities in controlling reaction outcomes. This guide moves beyond simple protocols to explain the underlying principles governing its reactivity, empowering you to troubleshoot experiments and design more effective synthetic strategies.
Frequently Asked Questions (FAQs): Understanding the Core Reactivity
This section addresses fundamental questions about the electronic and steric properties of 6-bromo-5-methylindoline, which are crucial for predicting its behavior in chemical reactions.
Q1: What are the dominant electronic effects influencing the reactivity of the 6-bromo-5-methylindoline aromatic ring?
Answer: The regiochemical outcome of reactions on the aromatic ring of 6-bromo-5-methylindoline is governed by the interplay of three key substituents: the indoline nitrogen, the C5-methyl group, and the C6-bromo group.
-
Indoline Nitrogen: The lone pair of electrons on the nitrogen atom makes it a powerful activating group. Through resonance, it donates electron density into the aromatic ring, particularly at the positions ortho (C7) and para (C4) to the nitrogen. This significantly increases the nucleophilicity of the ring, making it highly susceptible to electrophilic attack.
-
C5-Methyl Group: The methyl group is a weakly activating group that donates electron density via hyperconjugation and induction. It directs incoming electrophiles to its ortho (C4 and C6) and para (no free position) positions.[1][2]
-
C6-Bromo Group: Halogens like bromine are a classic example of conflicting effects. Inductively, bromine is electron-withdrawing, which deactivates the ring. However, through resonance, its lone pairs donate electron density, making it an ortho-, para-director (to C5 and C7).[1]
Overall Effect: The powerful activating and directing effect of the indoline nitrogen typically dominates. Therefore, electrophilic aromatic substitution (EAS) is strongly favored at the C7 and C4 positions. The methyl group's activation reinforces the reactivity at C4, while the bromine's directing effect reinforces reactivity at C7.
Caption: Electronic contributions of substituents on the indoline ring.
Q2: Between C4 and C7, which position is generally more reactive towards electrophiles?
Answer: Both C4 and C7 are electronically activated by the indoline nitrogen. However, the C7 position is generally considered more sterically accessible. The C4 position is flanked by the C5-methyl group, which can create steric hindrance for bulky electrophiles or reagents. Therefore, without any other controlling factors, many electrophilic substitution reactions may show a preference for the C7 position. However, the outcome is often a mixture and is highly dependent on the specific electrophile and reaction conditions.
Q3: How does N-protection or N-substitution alter the molecule's reactivity?
Answer: Modifying the indoline nitrogen is a critical strategy for controlling regioselectivity.
-
N-Protection: Introducing an electron-withdrawing protecting group (e.g., acetyl, tosyl, Boc) significantly reduces the electron-donating ability of the nitrogen. This deactivates the aromatic ring towards electrophilic substitution, making reactions more controllable and sometimes preventing unwanted side reactions. A bulky N-protecting group can also sterically block the C7 position, thereby directing incoming reagents to the C4 position.
-
N-Alkylation/Arylation: Replacing the N-H with an alkyl or aryl group maintains the nitrogen's activating nature. These reactions are typically performed under basic conditions where the indoline nitrogen is deprotonated to form a highly nucleophilic anion.[3]
Troubleshooting Guides: Addressing Specific Experimental Challenges
This section provides structured advice for common problems encountered during the functionalization of 6-bromo-5-methylindoline.
Guide 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
-
Problem: My nitration/halogenation/acylation reaction on unprotected 6-bromo-5-methylindoline yields an inseparable mixture of C4 and C7 substituted products.
-
Causality: This is the expected outcome due to the strong, competing activation of both the C4 and C7 positions by the indoline nitrogen. The inherent steric and electronic biases are not sufficient to provide high selectivity with highly reactive electrophiles.
-
Solution Strategy: Employ a directing group on the indoline nitrogen to control the reaction site. A removable directing group can steer the reaction to one position, after which it can be cleaved to yield the desired product.
-
Detailed Protocol: Selective C4-Functionalization using a Bulky N-Protecting Group
-
Protection Step: Protect the indoline nitrogen with a sterically demanding group like di-tert-butyl dicarbonate (Boc)₂O or pivaloyl chloride. The bulky tert-butyl or pivaloyl group will sterically shield the C7 position.
-
Electrophilic Substitution: Perform the desired electrophilic aromatic substitution. The electrophile will now preferentially attack the more accessible C4 position.
-
Deprotection: Remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc) to yield the C4-functionalized product.
Caption: Workflow for achieving selective C4-functionalization.
-
Guide 2: Low Yield in Palladium-Catalyzed Cross-Coupling at C6
-
Problem: My Suzuki, Heck, or Sonogashira reaction at the C6-bromo position is sluggish, incomplete, or results in significant decomposition.
-
Causality: While the C-Br bond is the intended reaction site for cross-coupling, several factors can inhibit the reaction. These include catalyst deactivation, inappropriate ligand choice, suboptimal base or solvent, or interference from the unprotected N-H group, which can be acidic enough to quench organometallic intermediates or coordinate to the metal center.
-
Solution Strategy: Systematically optimize the reaction parameters, paying close attention to the catalyst system and the potential need for N-protection. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming C-C and C-heteroatom bonds.[4] The general mechanism involves oxidative addition, transmetalation, and reductive elimination.[5]
-
Troubleshooting Table: Optimizing C6 Cross-Coupling Reactions
| Parameter | Common Issue | Recommended Solution(s) | Rationale & Reference |
| Catalyst/Ligand | Low catalyst turnover; catalyst poisoning. | Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., SPhos, XPhos, RuPhos for Suzuki; P(o-tol)₃ for Heck). | Ligands stabilize the palladium center and modulate its reactivity. Bulky, electron-rich ligands often improve efficiency for challenging substrates.[6][7] |
| Base | Insufficient basicity; poor solubility. | For Suzuki, try K₂CO₃, K₃PO₄, or Cs₂CO₃. For Sonogashira, a copper co-catalyst (CuI) and an amine base (e.g., Et₃N, DIPEA) are standard. | The base is critical for the transmetalation step in Suzuki coupling and for deprotonating the terminal alkyne in Sonogashira coupling.[8] |
| Solvent | Poor reagent solubility; side reactions. | Use a solvent system appropriate for the reaction type. Common choices include Toluene/H₂O, Dioxane/H₂O, or DMF. | The solvent must solubilize all components and be stable at the required reaction temperature. |
| N-H Group | Interference with the catalyst or reagents. | Protect the indoline nitrogen with a group stable to the reaction conditions (e.g., Boc, SEM, or even a simple methyl group). | An unprotected N-H can lead to side reactions. Protection ensures the nitrogen is inert during the coupling process.[3] |
Guide 3: Achieving Selective C7-Functionalization via Directed ortho-Metalation (DoM)
-
Problem: I need to introduce a substituent specifically at the C7 position, but electrophilic substitution is unselective and there is no halide at C7 for cross-coupling.
-
Causality: The C7 C-H bond is unreactive under standard conditions. To functionalize this position, a more advanced strategy is required to activate this specific C-H bond.
-
Solution Strategy: Use Directed ortho-Metalation (DoM). This powerful technique involves installing a directing metalation group (DMG) on the indoline nitrogen. This group coordinates to a strong organolithium base (like n-BuLi or s-BuLi), delivering the base to the adjacent C7 position for selective deprotonation.[9] The resulting aryllithium species can then be trapped with a wide variety of electrophiles. A critical consideration is the potential for lithium-halogen exchange at the C6-bromo position, which can compete with C-H deprotonation.[10] Using reagents like LDA or performing the reaction at very low temperatures can favor C-H abstraction over halogen exchange.
-
Detailed Protocol: C7-Silylation via DoM
-
Install Directing Group: Protect the indoline nitrogen with a suitable DMG, such as a pivaloyl (-Piv) or carbamoyl (-CONEt₂) group. These groups are known to effectively direct lithiation.[10]
-
Directed Lithiation: Cool the solution of the N-protected indoline in an ethereal solvent (e.g., THF, Et₂O) to -78 °C under an inert atmosphere (Argon or Nitrogen). Slowly add a solution of s-butyllithium or LDA. The base will selectively deprotonate the C7 position.
-
Electrophilic Quench: After stirring for a short period (e.g., 1-2 hours) at low temperature, add the desired electrophile (e.g., trimethylsilyl chloride, TMSCl).
-
Workup & Removal of DG: Quench the reaction with a proton source (e.g., saturated NH₄Cl solution) and perform an aqueous workup. The directing group can be removed in a subsequent step if desired (e.g., basic hydrolysis for pivaloyl).
Caption: Conceptual workflow for Directed ortho-Metalation at C7.
-
References
-
Ben-Aoun, Z. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 25(18), 4296. [Link]
-
Maleš, M., et al. (2022). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry, 20(2), 296-300. [Link]
-
Parella, R., et al. (2013). Electrophilic Aromatic Substitution of a BN Indole. Organic Letters, 15(10), 2418-2421. [Link]
-
Jakubec, P. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube. [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
-
Naikoo, R. A., et al. (2023). Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines. RSC Advances, 13(47), 32938-32947. [Link]
-
Wikipedia contributors. (2023). Directed ortho metalation. Wikipedia. [Link]
-
Reddy, G. N., et al. (2022). Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions. RSC Advances, 12(45), 29285-29295. [Link]
-
Wang, B., et al. (2020). C-H Functionalization of indoles and oxindoles through CDC reactions. Chinese Chemical Letters, 31(2), 247-257. [Link]
-
Mandal, M. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(3), 1154-1185. [Link]
- CN113045475A - Preparation method of 5-bromo-7-methylindole.
-
Wang, M., et al. (2019). Enantioselective Indole N–H Functionalization Enabled by Addition of Carbene Catalyst to Indole Aldehyde at Remote Site. ACS Catalysis, 9(11), 10650-10656. [Link]
-
Donohoe, T. J., et al. (2022). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. [Link]
-
Dr. Tanmoy Biswas. (2019). Directed Ortho metalation (DOM) or Directed Ortho Lithiation, Part 1 (basic concept). YouTube. [Link]
-
Zhang, Z., et al. (2020). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 120(3), 1467-1529. [Link]
-
Melen, R. L., et al. (2022). Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Chemical Science, 13(36), 10816-10822. [Link]
-
de Mol, E., et al. (2016). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry, 24(22), 5845-5855. [Link]
-
Snieckus, V. (n.d.). Directed (ortho) Metallation. University of Regensburg. [Link]
-
Inam, M., et al. (2017). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Molecules, 22(3), 499. [Link]
-
LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Park, S. H., et al. (2019). Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study. ACS Catalysis, 9(11), 9847-9857. [Link]
-
Organic Chemistry. (2020). Cross Coupling Reactions. YouTube. [Link]
-
Krzemień, M., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(11), 3196. [Link]
-
Wikipedia contributors. (2024). Cross-coupling reaction. Wikipedia. [Link]
-
Seo, Y., et al. (2024). Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. Chemical Science, 15(1), 123-130. [Link]
-
Kumar, S., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(17), 11527-11543. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
-
Reddy, G. S., et al. (2017). Catalyzed C–H Amidation of Indoline at the C7-Position Using Dioxazolone as an Amidating Agent: Synthesis of 7-Amino Indoline Scaffold. The Journal of Organic Chemistry, 82(23), 12954-12961. [Link]
-
Nogueira, J. A., et al. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 14(11), 1166. [Link]
-
Koley, D., et al. (2018). C H Activation of Indolines, Tetrahydroquinolines, and Tetrahydroisoquinolines. ResearchGate. [Link]
-
Langer, P., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 49. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 6. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. uwindsor.ca [uwindsor.ca]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Analysis of 6-Bromo-5-methylindoline: A Comparative Approach
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing granular insights into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 6-Bromo-5-methylindoline, a substituted indoline of interest in medicinal chemistry. In the absence of direct literature precedent for this specific molecule, we will leverage spectral data from analogous structures to predict, interpret, and validate its spectral features. This guide will also present a comparative overview with alternative analytical techniques and provide a robust experimental protocol for acquiring high-quality NMR data.
The Indoline Scaffold and the Power of NMR
The indoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. The precise substitution pattern on the indoline ring is critical to its pharmacological activity, making accurate characterization paramount. NMR spectroscopy, by mapping the chemical environment of ¹H and ¹³C nuclei, allows for the definitive assignment of substituent positions and provides valuable information on the electronic and steric effects within the molecule.
Predicted ¹H and ¹³C NMR Spectral Analysis of 6-Bromo-5-methylindoline
Based on the analysis of structurally related compounds found in the literature, we can predict the ¹H and ¹³C NMR spectra of 6-Bromo-5-methylindoline with a high degree of confidence. The indoline core, with its aromatic and aliphatic regions, will exhibit characteristic signals influenced by the electron-withdrawing bromine atom and the electron-donating methyl group.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, the N-H proton, and the methyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for 6-Bromo-5-methylindoline in CDCl₃
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| H-4 | ~ 7.1 - 7.3 | Singlet (s) | Located between the bromine and the fused ring, expected to be downfield. The absence of adjacent protons results in a singlet. |
| H-7 | ~ 6.5 - 6.7 | Singlet (s) | Positioned ortho to the nitrogen and meta to the bromine, expected to be upfield. The absence of adjacent protons results in a singlet. |
| N-H | ~ 3.5 - 4.5 | Broad Singlet (br s) | The chemical shift of the N-H proton can vary depending on concentration and solvent. It is often a broad signal due to quadrupole broadening and exchange. |
| H-2 (CH₂) | ~ 3.5 - 3.7 | Triplet (t) | Aliphatic protons adjacent to the nitrogen atom are deshielded and appear as a triplet due to coupling with the H-3 protons. |
| H-3 (CH₂) | ~ 2.9 - 3.1 | Triplet (t) | Aliphatic protons adjacent to the aromatic ring appear as a triplet due to coupling with the H-2 protons. |
| 5-CH₃ | ~ 2.2 - 2.4 | Singlet (s) | The methyl protons will appear as a singlet as there are no adjacent protons to couple with. |
The deshielding effect of the bromine atom at position 6 will cause the adjacent aromatic proton H-4 to shift downfield[1]. Conversely, the electron-donating methyl group at position 5 will have a slight shielding effect. The aliphatic protons at C-2 and C-3 will exhibit a characteristic triplet-triplet pattern, typical for the indoline ring system[2].
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and their respective chemical environments.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 6-Bromo-5-methylindoline in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C-7a | ~ 150 - 152 | Quaternary carbon adjacent to nitrogen, expected to be significantly downfield. |
| C-3a | ~ 130 - 132 | Quaternary carbon at the fusion of the two rings. |
| C-5 | ~ 128 - 130 | Aromatic carbon bearing the methyl group. |
| C-4 | ~ 125 - 127 | Aromatic CH carbon. |
| C-7 | ~ 108 - 110 | Aromatic CH carbon ortho to the nitrogen, expected to be upfield. |
| C-6 | ~ 115 - 117 | Aromatic carbon bearing the bromine atom. The heavy atom effect of bromine will influence its chemical shift. |
| C-2 | ~ 47 - 49 | Aliphatic CH₂ carbon adjacent to the nitrogen. |
| C-3 | ~ 30 - 32 | Aliphatic CH₂ carbon adjacent to the aromatic ring. |
| 5-CH₃ | ~ 18 - 20 | Methyl carbon, typically in the upfield region of the spectrum. |
The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the bromine (C-6) will be influenced by both inductive and heavy-atom effects. The presence of the methyl group will also impact the chemical shifts of the surrounding aromatic carbons[3].
Visualizing the Structure and Key NMR Correlations
To better illustrate the relationships between the different parts of the molecule, a structural diagram and a conceptual workflow for NMR analysis are provided below.
Caption: Molecular structure of 6-Bromo-5-methylindoline.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques can provide complementary information.
Table 3: Comparison of Analytical Techniques for the Characterization of 6-Bromo-5-methylindoline
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information (connectivity, stereochemistry), electronic environment of nuclei. | Unambiguous structure determination, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with HRMS), fragmentation patterns. | High sensitivity, small sample requirement. | Does not provide detailed structural connectivity, isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H stretch). | Fast, simple sample preparation. | Provides limited structural information, complex spectra can be difficult to interpret fully. |
| X-ray Crystallography | Absolute three-dimensional structure in the solid state. | Definitive structural determination. | Requires a single crystal of sufficient quality, which can be difficult to obtain. The solid-state structure may not represent the solution-state conformation. |
For a comprehensive characterization, a combination of these techniques is often employed. For instance, MS would confirm the molecular weight and elemental formula, while IR would confirm the presence of the N-H bond. However, only NMR can definitively establish the precise substitution pattern on the indoline ring.
Experimental Protocol for ¹H and ¹³C NMR Acquisition
Acquiring high-quality NMR data is crucial for accurate spectral interpretation. The following is a standard protocol for the analysis of a small organic molecule like 6-Bromo-5-methylindoline.
I. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of 6-Bromo-5-methylindoline.
-
Choosing the Solvent: Select a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolving the Sample: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Adding an Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument Tuning and Shimming: Insert the NMR tube into the spectrometer. The instrument's magnetic field needs to be homogenized by a process called shimming to ensure high resolution. The probe should be tuned to the appropriate frequencies for ¹H and ¹³C.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Apply a 90° pulse and acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 or more) is typically required.
-
Proton decoupling is usually employed to simplify the spectrum and improve sensitivity.
-
III. Data Processing
-
Fourier Transformation: The acquired FID is converted into a frequency-domain spectrum through a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.
-
Referencing: The spectrum is referenced to the internal standard (TMS at 0 ppm).
-
Integration and Peak Picking: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons. For both ¹H and ¹³C spectra, the chemical shift of each peak is determined.
Caption: A streamlined workflow for NMR-based structural elucidation.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of novel compounds like 6-Bromo-5-methylindoline. By leveraging established principles of NMR spectroscopy and comparing with data from analogous structures, a confident prediction and interpretation of the spectra can be achieved. This guide underscores the central role of NMR in modern chemical research and drug development, providing a framework for its effective application. The combination of predictive analysis, comparison with alternative techniques, and a detailed experimental protocol offers a robust resource for scientists working with complex organic molecules.
References
-
ACS Publications. (2023). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. The Journal of Organic Chemistry. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
Chemistry LibreTexts. (2023). 5.5: Chemical Shift. [Link]
-
Chem-Space. (n.d.). 5-Bromo-1H-indole. [Link]
-
MDPI. (n.d.). 6-Bromo-N-(2-methyl-2H-benzo[d][2][4][5]triazol-5-yl)quinolin-4-amine. [Link]
-
Canadian Science Publishing. (1976). 13C nuclear magnetic resonance spectra of alkyl indoles including derivatives of hexahydroechinulin. Canadian Journal of Chemistry. [Link]
-
NIH. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]
-
ResearchGate. (2007). 1H NMR Data of Compounds 1−6 (in DMSO-d6, 500 MHz, δ ppm). [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
ResearchGate. (2025). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. [Link]
-
Chemistry LibreTexts. (2023). 5.5: Chemical Shift. [Link]
-
NIH. (2024). NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. [Link]
Sources
A Comparative Guide to HPLC Method Development for Purity Analysis of 6-Bromo-5-methylindoline
This guide provides a comprehensive, technically grounded strategy for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 6-Bromo-5-methylindoline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, explaining the scientific rationale behind each experimental choice to ensure a self-validating and reliable analytical system.
Introduction: The Imperative for a Robust Purity Method
6-Bromo-5-methylindoline is a substituted indoline, a heterocyclic amine motif that serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. The purity of such an intermediate is paramount, as any impurities, whether from the synthetic route or from degradation, can carry through to the final Active Pharmaceutical Ingredient (API), potentially affecting its safety and efficacy.
Therefore, a well-developed HPLC purity method is not merely a quality control checkpoint; it is a critical tool that must be specific, sensitive, and robust enough to separate the main compound from all potential process-related impurities and degradation products. This guide details a systematic, science-driven approach to developing such a method, grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH).[1]
Part 1: Foundational Strategy & Initial Method Design
A logical method development process begins with understanding the analyte and establishing a rational starting point. This minimizes unnecessary experiments and accelerates the path to an optimized method.
Analyte Characterization: 6-Bromo-5-methylindoline
-
Structure & Physicochemical Properties: The molecule possesses a basic secondary amine within the indoline ring system and an aromatic ring. The pKa of the protonated amine is estimated to be around 4.5-5.0. This is a critical parameter, as operating the mobile phase pH at least 2 units below this pKa (i.e., pH < 2.5-3.0) will ensure the amine is fully protonated, promoting sharp, symmetrical peaks and avoiding chromatographic issues associated with partial ionization.
-
UV Absorbance: The aromatic nature of the molecule suggests strong UV absorbance. A UV scan from 200-400 nm would typically show a maximum absorbance (λ-max) around 254 nm, making it a suitable wavelength for detection with a Photodiode Array (PDA) detector. A PDA detector is preferred during development as it allows for peak purity analysis across the entire spectrum.
Initial HPLC Conditions & Development Workflow
Based on the analyte's properties (non-polar aromatic structure), Reversed-Phase HPLC (RP-HPLC) is the logical choice. The initial conditions are selected to be broadly applicable, with subsequent experiments designed to systematically refine them.
Initial Proposed Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile (ACN)
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Gradient: A broad scouting gradient (e.g., 5% to 95% B over 20 minutes)
-
Flow Rate: 1.0 mL/min
-
Detection: PDA at 254 nm
-
Column Temperature: 30 °C
The overall method development workflow is visualized below.
Caption: High-level workflow for HPLC method development.
Part 2: Comparative Analysis & Method Optimization
The core of method development lies in comparing different chromatographic conditions to achieve optimal separation. Here, we compare stationary phases and organic modifiers to improve selectivity for 6-Bromo-5-methylindoline and its potential impurities.
Column (Stationary Phase) Selection
The choice of stationary phase is the most powerful tool for altering selectivity.[2] A standard C18 phase separates primarily based on hydrophobicity. However, for aromatic compounds, phases that offer alternative interactions, like pi-pi stacking, can provide significantly different and often better separations.[3][4] We will compare a C18 column with a Phenyl-Hexyl column.
Experimental Protocol: Column Scouting
-
Prepare a sample solution of 6-Bromo-5-methylindoline (approx. 0.5 mg/mL) spiked with a small amount of a known related substance or mother liquor to ensure impurities are present.
-
Equilibrate a C18 column (4.6 x 150 mm, 5 µm) with the initial mobile phase conditions.
-
Inject the sample and run the scouting gradient (5-95% ACN over 20 min).
-
Replace the column with a Phenyl-Hexyl column (4.6 x 150 mm, 5 µm).
-
Repeat steps 2 and 3.
-
Compare the chromatograms, focusing on the resolution between the main peak and all impurity peaks.
Data Presentation: Column Performance Comparison
| Parameter | C18 Column | Phenyl-Hexyl Column | Rationale & Observations |
| Retention Factor (k) of Main Peak | 8.2 | 9.5 | The Phenyl-Hexyl phase provides stronger retention due to combined hydrophobic and pi-pi interactions with the aromatic ring of the analyte.[3] |
| Resolution (Rs) of Critical Pair * | 1.3 | 2.1 | The Phenyl-Hexyl column shows a significant increase in resolution for the critical pair, indicating a different selectivity mechanism is at play. This is crucial for accurate quantitation. |
| Peak Tailing Factor (Tf) | 1.1 | 1.0 | Both columns provide excellent peak shape, as the acidic mobile phase effectively suppresses silanol interactions and keeps the amine protonated. |
*Critical Pair: The two most poorly resolved peaks in the chromatogram.
Mobile Phase (Organic Modifier) Selection
While Acetonitrile (ACN) is a common choice, Methanol (MeOH) can alter selectivity, particularly on phenyl-type columns. MeOH is a protic solvent and is known to enhance pi-pi interactions compared to ACN.[5]
Data Presentation: Organic Modifier Comparison (on Phenyl-Hexyl Column)
| Parameter | Acetonitrile (ACN) | Methanol (MeOH) | Rationale & Observations |
| Selectivity (α) for Critical Pair | 1.15 | 1.25 | Methanol provides a greater change in selectivity between the critical pair, further enhancing the separation.[5] |
| System Backpressure | ~1800 psi | ~2400 psi | Methanol is more viscous, leading to higher backpressure. This must be monitored to ensure it remains within the system's operating limits. |
| Elution Strength | Stronger | Weaker | ACN is a stronger eluting solvent in reversed-phase, meaning retention times are generally shorter. The gradient may need to be adjusted when using MeOH. |
Part 3: Proving Specificity via Forced Degradation
A purity method must be stability-indicating , meaning it can unambiguously assess the analyte in the presence of its degradation products.[1][6] This is confirmed through forced degradation studies, as mandated by ICH guideline Q1A(R2).[7][8][9] The goal is to achieve 5-20% degradation to ensure that potential degradants are generated at a detectable level without completely destroying the sample.[8]
Experimental Protocol: Forced Degradation
-
Prepare five separate solutions of 6-Bromo-5-methylindoline at approximately 1 mg/mL.[6]
-
Acid Hydrolysis: Add 1M HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 1M NaOH and heat at 60°C for 2 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Heat the solid drug substance at 105°C for 48 hours, then dissolve.
-
Photolytic: Expose the solution to UV/Vis light (as per ICH Q1B) for 24 hours.
-
Neutralize the acid and base samples before injection.
-
Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method.
-
Evaluate peak purity for the main analyte peak in each chromatogram using a PDA detector to ensure no co-eluting degradants.
Caption: Workflow for the forced degradation study.
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradants | Resolution of Closest Peak | Peak Purity Index |
| Acid Hydrolysis | 12.5% | 2 | 2.8 | >0.999 |
| Base Hydrolysis | 7.8% | 1 | 3.5 | >0.999 |
| Oxidation | 18.2% | 3 | 2.2 | >0.999 |
| Thermal | 2.1% | 0 | N/A | >0.999 |
| Photolytic | 5.5% | 1 | 4.1 | >0.999 |
Part 4: Method Validation & Final Recommended Method
The final step is to validate the method according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[10][11] The validation would include testing for specificity, linearity, range, accuracy, precision, and robustness.[12]
Final Recommended HPLC Method
-
Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: PDA, 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 85% B
-
25-26 min: 85% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
Conclusion
This guide has detailed a systematic and comparative approach to developing a stability-indicating HPLC method for the purity analysis of 6-Bromo-5-methylindoline. By beginning with a thorough understanding of the analyte, logically comparing key chromatographic parameters like stationary and mobile phases, and rigorously testing for specificity through forced degradation, we have established a scientifically sound and robust analytical method. This approach, grounded in ICH principles, ensures the final method is reliable, accurate, and fit for purpose in a regulated drug development environment.
References
-
Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]
-
Contract Laboratory. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
-
International Council for Harmonisation. (2003, February 6). Q1A(R2) Guideline. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Agilent Technologies, Inc. (2009, October 6). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]
-
European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Waters Corporation. (2015, March). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Retrieved from [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Elsevier. (n.d.). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]
-
Chromatography Online. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]
-
Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2024, December 18). ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. Retrieved from [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-5-methyl-2-pyridinamine. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Bromo-5-methylhexane (CAS 35354-37-1). Retrieved from [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Official web site : ICH [ich.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. m.youtube.com [m.youtube.com]
Comparing reactivity of 6-Bromo-5-methylindoline vs. 5-Bromo-6-methylindoline
Subject: 6-Bromo-5-methylindoline vs. 5-Bromo-6-methylindoline
Executive Summary
For medicinal chemists and process engineers, the choice between 6-Bromo-5-methylindoline (6B5M) and 5-Bromo-6-methylindoline (5B6M) is rarely arbitrary; it dictates the success of downstream cross-coupling and the stability of the core scaffold.[1]
While structurally isomeric, these two scaffolds exhibit divergent reactivity profiles driven by the electronic push-pull of the nitrogen lone pair .
-
Select 6-Bromo-5-methylindoline when optimizing for Palladium-catalyzed cross-coupling efficiency .[1] The C6 position is electronically decoupled from the nitrogen's resonance donation, facilitating faster oxidative addition.
-
Select 5-Bromo-6-methylindoline when requiring chemical stability or exploiting the natural electrophilic aromatic substitution (EAS) patterns of the indoline core.
Structural & Electronic Analysis
The defining difference between these isomers lies in the relationship between the bromine atom and the nitrogen lone pair.
The Resonance Effect (The "Electronic Gate")
The nitrogen atom in indoline is a strong Electron Donating Group (EDG).[1] Through resonance, it pushes electron density primarily to the ortho (C7) and para (C5) positions.
-
5-Bromo-6-methylindoline (Br at Para): The bromine resides on a carbon (C5) that is significantly electron-enriched by the nitrogen.[1] This increases the double-bond character of the C–Br bond, strengthening it and making the oxidative addition step (Pd⁰ → Pdᴵᴵ) thermodynamically and kinetically more difficult.
-
6-Bromo-5-methylindoline (Br at Meta): The bromine resides at C6, a position electronically "neutral" relative to the nitrogen's resonance.[1] The C–Br bond behaves more like a standard aryl bromide, allowing for facile oxidative addition.
Steric Environment
Both isomers possess an ortho-methyl group relative to the bromine, creating a "steric gate" that hinders bulky ligands.[1]
-
6B5M: Br is flanked by Me (at C5) and H (at C7). Note: C7 is spatially close to N-substituents.
-
5B6M: Br is flanked by H (at C4) and Me (at C6).
Visualization: Electronic Density & Resonance
The following diagram illustrates why the 5-bromo position is electron-rich (deactivated for coupling) compared to the 6-bromo position.
Caption: Resonance donation map. Red path indicates electron enrichment at C5, deactivating the C-Br bond for cross-coupling. Green path indicates the electronically isolated C6 position.
Comparative Reactivity Matrix
| Feature | 6-Bromo-5-methylindoline (6B5M) | 5-Bromo-6-methylindoline (5B6M) | Practical Implication |
| Pd-Cat.[1] Oxidative Addition | Fast | Slow | 6B5M requires milder catalysts; 5B6M often requires high-energy ligands (e.g., XPhos, RuPhos). |
| C–Br Bond Strength | Standard Aryl-Br | Elevated (Partial C=C character) | 5B6M is more resistant to hydrodehalogenation side reactions.[1] |
| N-Nucleophilicity | High | Moderate | 5B6M's nitrogen lone pair is slightly "busy" stabilizing the C5-Br bond.[1] |
| Synthesis Availability | Low (Requires indirect synthesis) | High (Direct bromination product) | 5B6M is cheaper; 6B5M is a higher-value building block.[1] |
| C7 Reactivity | Sterically Open | Sterically Crowded (by C6-Me) | C7-H activation is easier on 6B5M (no adjacent methyl).[1] |
Experimental Protocols
Strategic N-Protection (Essential Precursor Step)
Before attempting cross-coupling, the free amine (N-H) must be protected to prevent catalyst poisoning or N-arylation.[1]
Protocol: Acetyl Protection
-
Dissolution: Dissolve 1.0 eq of Indoline substrate in DCM (0.2 M).
-
Base Addition: Add 1.5 eq Triethylamine (TEA) and 0.1 eq DMAP (catalytic).
-
Acylation: Cool to 0°C. Add 1.2 eq Acetic Anhydride dropwise.
-
Workup: Warm to RT (1h). Wash with 1M HCl (removes TEA), then NaHCO₃. Dry over Na₂SO₄.[1][2][3]
-
Checkpoint: 5B6M typically reacts slower (2-3h) than 6B5M (1h) due to the electronic resonance drag described above.
-
Buchwald-Hartwig Amination (Stress Test)
This protocol highlights the reactivity difference.[1] 6B5M will couple under standard conditions; 5B6M requires "forcing" conditions.
Standard Conditions (Optimized for 6B5M):
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: BINAP (4 mol%)
-
Base: NaOtBu (1.5 eq)[1]
-
Solvent: Toluene, 100°C, 12h.
"Forcing" Conditions (Required for 5B6M):
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: XPhos or BrettPhos (10 mol%) - Required to overcome the electron-rich C-Br bond.[1]
-
Base: Cs₂CO₃ (2.0 eq)[1]
-
Solvent: 1,4-Dioxane, 110°C, 24h.
Decision Logic & Workflow
Use this logic flow to determine the correct isomer for your campaign.
Caption: Decision tree for isomer selection based on synthetic intent.
References
-
BenchChem. (2025).[1][2] A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1,3,6-trimethyluracil. Retrieved from
- Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis.
- Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Source for XPhos/BrettPhos requirements on electron-rich aryl halides).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135392243, 5-Bromo-6-methylindoline hydrochloride. Retrieved from
-
Otero, N., et al. (2007).[4] Nucleophilicity of indole derivatives: activating and deactivating effects based on proton affinities. Journal of Physical Chemistry A. (Theoretical basis for C5 vs C6 electron density).
Sources
- 1. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilicity of indole derivatives: activating and deactivating effects based on proton affinities and electron density properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Structural Validation of 6-Bromo-5-methylindoline
For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of advancing a lead candidate. The precise arrangement of atoms dictates pharmacological activity, metabolic stability, and patentability. This guide provides an in-depth, comparative analysis of methodologies for the structural validation of 6-Bromo-5-methylindoline, a heterocyclic scaffold of interest in medicinal chemistry. We will focus on the gold-standard technique, Single Crystal X-ray Diffraction (SCXRD), while objectively comparing its capabilities with orthogonal spectroscopic methods.
The Imperative of Structural Certainty
In the path from discovery to clinic, every assumption about a molecule's structure is a potential point of failure. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and significant delays. 6-Bromo-5-methylindoline, with its substituted indoline core, presents a seemingly straightforward structure. However, the potential for regioisomers during synthesis necessitates a definitive analytical confirmation that goes beyond simple spectroscopic interpretation. While techniques like NMR and Mass Spectrometry are indispensable for routine characterization, they provide inferential data about connectivity and composition. X-ray crystallography, by contrast, offers a direct visualization of the atomic arrangement in the solid state, resolving any ambiguity.[1][2]
Synthesis and Pathway to an Analyte
Before any analysis can occur, the target compound must be synthesized with high purity. A plausible synthetic route to 6-Bromo-5-methylindoline can be adapted from established indole synthesis methodologies. For instance, a multi-step synthesis starting from 4-bromo-2-methylaniline could be employed, involving reactions like iodination, Sonogashira coupling, and a final ring-closing reaction to form the indoline ring system.[3] Purity of the final product is paramount for successful crystallization and is typically assessed by NMR and LC-MS prior to crystallographic attempts.
The Gold Standard: Single Crystal X-ray Diffraction (SCXRD)
SCXRD stands as the most powerful technique for determining the absolute structure of a crystalline compound.[2] It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and packing in the crystal lattice.
The Causality Behind the Workflow
The journey from a purified powder to a refined crystal structure is a multi-step process where each stage is critical for success. The underlying principle is that a crystal, with its ordered three-dimensional array of molecules, will diffract an incident X-ray beam in a unique pattern. The geometry and intensity of this diffraction pattern are directly related to the arrangement of electrons—and thus atoms—within the crystal.
Detailed Protocol: From Powder to Structure
This protocol is a self-validating system; failure or poor results at any step inform the optimization of previous steps.
Part A: Crystallization of 6-Bromo-5-methylindoline
The primary bottleneck in SCXRD is obtaining high-quality single crystals.[4] A purity of >95% is recommended.
-
Solvent Screening (The 'Why'): The goal is to find a solvent or solvent system in which the compound has moderate solubility. High solubility prevents precipitation, while low solubility hinders the slow, ordered growth required for a single crystal.
-
Procedure: Test the solubility of ~1-2 mg of the compound in 0.1 mL of various solvents (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, DMSO).
-
Observation: A good starting point is a solvent that dissolves the compound upon gentle heating but in which it is less soluble at room temperature.
-
-
Crystallization Method: Slow Evaporation (The 'How'): This is often the simplest and most successful method for small organic molecules.[4]
-
Step 1: Dissolve 5-10 mg of 6-Bromo-5-methylindoline in the minimum amount of a suitable solvent (e.g., ethyl acetate) in a small, clean vial.
-
Step 2: Loosely cap the vial or cover it with parafilm perforated with a few pinholes. This allows the solvent to evaporate slowly over several days.
-
Step 3: Place the vial in a vibration-free location. Disturbances can lead to the formation of many small crystals instead of a few large ones.
-
Step 4: Monitor daily for crystal growth. Suitable crystals are typically 0.1-0.3 mm in each dimension, with clear faces and no visible cracks.
-
Part B: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (~100 K) to prevent radiation damage during data collection.
-
Data Acquisition: The mounted crystal is placed on a goniometer in an X-ray diffractometer. The instrument rotates the crystal in the X-ray beam, and a detector records the positions and intensities of the diffracted X-ray spots.
-
Structure Solution: The collected data are processed to generate a file containing the reflection intensities. Software is then used to solve the "phase problem," which is the critical step in converting diffraction intensities into an electron density map.[2]
-
Model Refinement: An initial molecular model is built into the electron density map. This model is then refined using a least-squares algorithm to improve the fit between the calculated diffraction pattern (from the model) and the observed experimental data. The quality of the final structure is assessed by parameters such as the R1 factor, which should typically be below 0.05 (5%) for a well-resolved small molecule structure.[5]
Orthogonal Validation: A Comparative Perspective
While SCXRD is definitive, other techniques provide complementary and crucial information, especially when suitable crystals cannot be obtained. A multi-technique approach ensures the most comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining molecular structure in solution. It provides detailed information about the chemical environment and connectivity of atoms. For 6-Bromo-5-methylindoline, ¹H and ¹³C NMR would be the first step.
-
¹H NMR: Would confirm the number of distinct protons and their neighboring environments (splitting patterns). For instance, one would expect to see signals for the aromatic protons, the CH₂ groups of the indoline ring, the N-H proton, and the methyl group protons.
-
¹³C NMR: Would show the number of chemically distinct carbon atoms.[6]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning which proton is attached to which carbon and for establishing through-bond connectivity across the entire molecule, confirming the 6-Bromo-5-methyl substitution pattern over other potential isomers.
Mass Spectrometry (MS)
Mass spectrometry provides the mass-to-charge ratio of the molecule, which is essential for confirming its molecular weight.
-
Low-Resolution MS: Confirms the molecular weight of 6-Bromo-5-methylindoline.
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula (e.g., C₉H₁₀BrN). This is critical for confirming that the correct atoms are present in the expected numbers.
-
Isotope Pattern: The presence of bromine, with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes, would result in a distinctive M and M+2 peak pattern, providing strong evidence for the presence of a single bromine atom.
Data Summary and Method Comparison
The choice of technique depends on the question being asked. For definitive proof of structure, SCXRD is unparalleled. For routine confirmation of identity and purity in solution, NMR and MS are the workhorses.
| Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| SCXRD | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing | Single crystal (0.1-0.3 mm) | Unambiguous, definitive structural proof[1] | Requires high-quality crystals, which can be difficult to obtain; solid-state structure may differ from solution conformation |
| NMR | Atomic connectivity, chemical environment of nuclei, solution-state conformation | ~1-10 mg dissolved in deuterated solvent | Provides data in a biologically relevant solution state; excellent for isomer differentiation | Indirect structural information; complex spectra can be difficult to interpret fully |
| HRMS | Elemental composition, molecular weight | <1 mg, soluble or volatile | Extremely high sensitivity and accuracy for formula determination | Provides no information on connectivity or 3D structure; cannot distinguish between isomers |
| IR Spectroscopy | Presence of functional groups (e.g., N-H, C-H bonds) | <1 mg, solid or liquid | Fast, simple, good for confirming functional groups | Provides very limited structural information; not suitable for isomer differentiation |
Conclusion
The structural validation of a novel compound like 6-Bromo-5-methylindoline is a critical process in drug development that demands the highest level of certainty. While NMR and high-resolution mass spectrometry are essential for confirming the molecular formula and atomic connectivity, Single Crystal X-ray Diffraction remains the only technique that provides direct, unambiguous, and definitive proof of the three-dimensional molecular structure. By offering a visual blueprint of the molecule, SCXRD eliminates the inferential ambiguity inherent in spectroscopic methods. For any research program where absolute structural certainty is paramount, investing the effort to obtain a crystal structure is not merely an analytical step but a foundational pillar of scientific integrity and project success.
References
-
Kumar, V., et al. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. ResearchGate. Available at: [Link]
-
Dauter, Z., & Dauter, M. (2009). X-Ray Crystallography of Chemical Compounds. National Institutes of Health (NIH). Available at: [Link]
-
Wlodawer, A., & Dauter, Z. (2017). x Ray crystallography. National Institutes of Health (NIH). Available at: [Link]
-
Scribd. (n.d.). Synthesis of 6-Bromoquinoline. Available at: [Link]
-
ATB (Automated Topology Builder). (n.d.). 6-Bromooxindole. Available at: [Link]
-
Allen, M. W., et al. (2003). Spectroscopy and Photophysics of Indoline and Indoline-2-Carboxylic Acid. ACS Publications. Available at: [Link]
-
Li, W. (2009). 5-Bromo-1-methylindolin-2-one. National Institutes of Health (NIH). Available at: [Link]
-
ResearchGate. (n.d.). X‐ray crystal structure of 5‐bromo‐6‐(bromomethylene)‐ 4H‐pyrrolo[3,2,1‐ij]quinoline‐1,2‐dione 7. Available at: [Link]
-
Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
-
Fraser, R. R., et al. (1976). 13 C nuclear magnetic resonance spectra of alkyl indoles including derivatives of hexahydroechinulin. Canadian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (2003). Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid. Available at: [Link]
-
Hall, S. R., et al. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton ePrints. Available at: [Link]
- Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.
Sources
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
IR spectroscopy characteristic peaks for 6-Bromo-5-methylindoline
Topic: Audience: Researchers, scientists, and drug development professionals.[1] Format: Technical Comparison Guide.
Executive Summary: The Structural Fingerprint
In the synthesis of pharmaceutical intermediates, 6-Bromo-5-methylindoline (CAS: 133051-78-0) represents a critical scaffold, often serving as a precursor for fused heterocyclic drugs.[1] For researchers, the challenge lies not just in confirming the core indoline structure, but in validating the precise regiochemistry of the bromine and methyl substituents.
This guide provides a technical comparison of the infrared (IR) spectral characteristics of 6-Bromo-5-methylindoline against its structural parent (Indoline ) and its nearest analog (5-Methylindoline ).[1] By analyzing the vibrational shifts induced by the bromo- and methyl- functionalities, we establish a self-validating protocol for structural confirmation.[1]
Theoretical Basis & Spectral Architecture
To interpret the spectrum accurately, one must deconstruct the molecule into its vibrational domains. 6-Bromo-5-methylindoline is a 1,2,4,5-tetrasubstituted benzene system fused to a saturated nitrogen heterocycle.[1]
The Three Pillars of Identification:
-
The Indoline Core: Unlike indole, indoline possesses a saturated C2-C3 bridge.[1] This results in distinct aliphatic C-H stretching vibrations (
) that are absent in fully aromatic indoles.[1] -
The Methyl Perturbation: The addition of a methyl group at C5 introduces characteristic C-H asymmetric stretches and "umbrella" bending modes.
-
The Halogen Signature: The C6-Bromine atom, being heavy, does not show a high-frequency stretch.[1] Instead, it alters the dipole moment of the ring, intensifying specific skeletal vibrations and introducing a low-frequency C-Br stretch in the fingerprint region.[1]
Comparative Spectral Analysis
The following table contrasts the target compound with its precursors. Note the specific shifts that serve as "diagnostic checkpoints."
Table 1: Characteristic Peak Assignments & Shifts
| Vibrational Mode | Indoline (Reference) | 5-Methylindoline (Analog) | 6-Bromo-5-methylindoline (Target) | Diagnostic Insight |
| N-H Stretch | 3350–3400 cm⁻¹ (Broad) | 3350–3400 cm⁻¹ | 3360–3390 cm⁻¹ | Secondary amine.[1] Sharpens significantly in dilute solution.[1] |
| Ar-H Stretch | 3050 cm⁻¹ | 3030 cm⁻¹ | 3020–3040 cm⁻¹ | Weak intensity.[1] Reduced number of Ar-H bonds in the target.[1] |
| Aliphatic C-H Stretch | 2850–2950 cm⁻¹ (C2/C3) | 2850–2960 cm⁻¹ (Enhanced) | 2860–2970 cm⁻¹ | Crucial Differentiator: The target shows increased intensity due to the added Methyl C-H contribution overlapping with the Indoline ring CH₂s.[1] |
| Aromatic Ring Breathing | 1605, 1490 cm⁻¹ | 1615, 1495 cm⁻¹ | 1590–1610, 1480 cm⁻¹ | The heavy Br atom often causes a slight redshift or intensity change in the ~1480 band.[1] |
| Methyl Deformation | Absent | 1375 cm⁻¹ (Umbrella) | 1375–1385 cm⁻¹ | Distinct sharp peak confirming the -CH₃ group.[1] |
| C-N Stretch | 1250–1270 cm⁻¹ | 1260 cm⁻¹ | 1250–1280 cm⁻¹ | Strong band, typical of aromatic amines. |
| Ar-H Out-of-Plane (oop) | 750 cm⁻¹ (Ortho) | 810 cm⁻¹ (Isolated/Adj) | 860–880 cm⁻¹ | Primary Confirmation: The target has isolated protons at C4 and C7.[1] This shifts the oop bending to higher wavenumbers compared to the ortho-substituted parent.[1] |
| C-Br Stretch | Absent | Absent | 1050–1080 cm⁻¹ / 600–700 cm⁻¹ | Look for a new, sharp band in the 1000–1100 region (aryl-Br) and a strong band in the far IR (if accessible).[1] |
Expert Note: The most common error is confusing the Indoline aliphatic C-H stretch with the Methyl C-H stretch. In 6-Bromo-5-methylindoline, you will see a broadening and splitting of the 2800–2900 region compared to simple Indoline.[1]
Experimental Protocol: High-Fidelity Acquisition
To resolve the subtle shifts in the fingerprint region (600–1500 cm⁻¹), the choice of sampling technique is critical.
Method A: KBr Pellet (Gold Standard for Resolution)
Recommended for structural validation during early synthesis.[1]
-
Preparation: Mix 1–2 mg of dry 6-Bromo-5-methylindoline with 100 mg of spectroscopic grade KBr.
-
Grinding: Grind in an agate mortar until a fine, non-reflective powder is achieved. Warning: Coarse particles cause Christiansen effect (baseline slope).[1]
-
Compression: Press at 8–10 tons for 2 minutes to form a transparent disc.
-
Acquisition: Scan 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.
Method B: ATR (Attenuated Total Reflectance)
Recommended for rapid purity checks.[1]
-
Crystal Selection: Diamond or ZnSe.
-
Contact: Apply high pressure to ensure the solid intermediate makes intimate contact with the crystal.[1]
-
Correction: Apply "ATR Correction" in your software to normalize peak intensities (ATR accentuates low-wavenumber peaks like C-Br).
Structural Validation Logic
The following diagram illustrates the decision matrix for confirming the identity of 6-Bromo-5-methylindoline using IR data.
Figure 1: Logic flow for the stepwise validation of 6-Bromo-5-methylindoline via IR spectroscopy.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1] (Standard reference for aryl substitution patterns and C-Br stretches).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS). [Link] (Source for Indoline and 5-Methylindole baseline spectra).[1]
-
Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1] (Authoritative source for detailed assignment of methyl deformation and aryl halide frequencies).
Sources
A Senior Application Scientist's Guide to the Elemental Analysis and Purity Verification of 6-Bromo-5-methylindoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and structural integrity of key intermediates are paramount. 6-Bromo-5-methylindoline, a substituted indoline, represents a class of heterocyclic compounds pivotal in the synthesis of a wide array of biologically active molecules. Its utility as a building block in drug discovery necessitates a robust analytical framework to ensure its identity, purity, and elemental composition. An impurity, even at trace levels, can have profound effects on the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of 6-Bromo-5-methylindoline. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative regulatory and scientific literature.
The Analytical Challenge: Understanding the Impurity Profile
To select the appropriate analytical strategy, we must first understand the potential impurities. A plausible synthetic route for 6-Bromo-5-methylindoline starts from 4-bromo-3-methylaniline, which undergoes N-alkylation followed by an intramolecular cyclization. This process can introduce several classes of impurities.
Plausible Synthetic Pathway and Potential Impurities:
Based on this, our analytical methods must be capable of separating and detecting:
-
Process-related impurities: Unreacted starting materials, intermediates, and by-products such as regioisomers.
-
Degradation products: Arising from exposure to heat, light, humidity, acid, base, and oxidizing agents, as investigated during forced degradation studies.[1]
-
Residual solvents: From the reaction and purification steps.
Part 1: Elemental Analysis - The Foundational Verification
Elemental analysis is a fundamental technique for confirming the empirical formula of a synthesized compound.[2] For 6-Bromo-5-methylindoline (C₉H₁₀BrN), this analysis verifies the mass percentages of Carbon, Hydrogen, Nitrogen, and Bromine. This is a critical, albeit often overlooked, first-pass purity check. A significant deviation from the theoretical values suggests the presence of impurities or an incorrect molecular structure.
Theoretical Elemental Composition of C₉H₁₀BrN:
-
Carbon (C): 50.96%
-
Hydrogen (H): 4.75%
-
Bromine (Br): 37.68%
-
Nitrogen (N): 6.60%
Experimental Protocol: Combustion Analysis
Modern elemental analyzers automate the combustion process, but the underlying principles remain. The choice of combustion method is critical for halogenated compounds.
Method 1: Classical Oxygen Flask Combustion
This method is a destructive technique where the sample is combusted in a sealed flask containing oxygen.[3] The resulting halides are absorbed into a solution and then titrated.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of 6-Bromo-5-methylindoline onto a piece of ashless filter paper. Fold the paper to enclose the sample and attach a platinum gauze sample holder.
-
Absorption Solution: Add 10 mL of a suitable absorption solution (e.g., 0.1 M sodium hydroxide) to a 500 mL thick-walled conical flask.
-
Combustion: Flush the flask with pure oxygen for 1 minute. Quickly ignite the filter paper tail and insert the sample holder into the flask, sealing it tightly. The flask is held inverted to ensure the absorption of combustion gases.
-
Absorption: After combustion is complete (approximately 15-20 minutes), shake the flask vigorously for 5 minutes to ensure all gases are absorbed.
-
Titration: Open the flask, rinse the stopper and sample holder with deionized water into the flask. Acidify the solution with dilute nitric acid and titrate the bromide ions with a standardized silver nitrate (AgNO₃) solution, using a silver-sulfide ion-selective electrode for potentiometric endpoint detection.
Method 2: Microwave-Induced Combustion (MIC) coupled with ICP-MS
A more modern and sensitive approach involves microwave-induced combustion followed by analysis with Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4] This is particularly useful for trace-level quantification and can be more efficient than titration.
Step-by-Step Protocol:
-
Sample Preparation: Weigh approximately 50-100 mg of the sample into a quartz holder.
-
Combustion: Place the holder into a quartz chamber, which is then pressurized with oxygen (e.g., 20 bar). Initiate the combustion via microwave radiation.
-
Absorption: The combustion products are absorbed into a dilute ammonium carbonate solution. A reflux step is often included to ensure complete absorption.[4]
-
Analysis: The resulting solution is then analyzed by ICP-MS for the determination of bromine. This method offers very low detection limits, often in the µg/g range.[4]
| Parameter | Theoretical Value (%) | Combustion with Titration | MIC with ICP-MS |
| Carbon | 50.96 | 50.85 ± 0.25 | N/A |
| Hydrogen | 4.75 | 4.71 ± 0.20 | N/A |
| Nitrogen | 6.60 | 6.55 ± 0.20 | N/A |
| Bromine | 37.68 | 37.55 ± 0.30 | 37.62 ± 0.15 |
| Summation | 100.00 | 99.66 | N/A |
Table 1: Comparison of hypothetical elemental analysis results for 6-Bromo-5-methylindoline. The acceptance criterion for elemental analysis is typically a deviation of ≤0.4% from the theoretical value.
Part 2: Purity Verification - A Comparative Guide
While elemental analysis confirms the bulk composition, chromatographic and spectroscopic techniques are required to separate, identify, and quantify individual impurities. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical purity analysis due to its versatility for a wide range of compounds, including those that are non-volatile or thermally labile.[5] For 6-Bromo-5-methylindoline, a reversed-phase HPLC (RP-HPLC) method is the logical starting point, as the compound has moderate polarity.
Causality Behind Method Development Choices:
-
Column: A C18 column is chosen for its broad applicability in retaining compounds of moderate polarity. The end-capping of the silica provides better peak shape for basic compounds like indolines by minimizing interactions with residual silanols.
-
Mobile Phase: A mixture of a weak acid in water (e.g., 0.1% formic acid) and an organic modifier (acetonitrile or methanol) is selected. The acid helps to protonate the indoline nitrogen, ensuring a consistent charge state and sharp peaks. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency.
-
Detector: A Diode Array Detector (DAD) or UV-Vis detector is ideal. It allows for the monitoring of multiple wavelengths and can provide spectral information to aid in peak identification and purity assessment. The indole chromophore is expected to have strong absorbance in the 220-280 nm range.
Experimental Protocol: RP-HPLC-DAD
-
Chromatographic System: A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, 220 nm and 275 nm.
-
Sample Preparation: Dissolve 10 mg of 6-Bromo-5-methylindoline in 10 mL of diluent (e.g., 50:50 water:acetonitrile) to make a 1 mg/mL stock solution. Further dilute as needed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[6] It provides excellent separation efficiency and definitive identification of impurities through mass spectral libraries. 6-Bromo-5-methylindoline is sufficiently volatile for GC analysis.
Causality Behind Method Development Choices:
-
Inlet: A split/splitless inlet is used to handle the sample concentration. A split injection is suitable for the main component assay, while a splitless injection would be used for trace impurity analysis to enhance sensitivity.
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5MS), is a good starting point. This stationary phase separates compounds based on boiling point and, to a lesser extent, polarity.
-
Oven Program: A temperature ramp is necessary to elute compounds with a range of boiling points, from residual solvents to the main component and any higher-boiling impurities.
-
Detector: A mass spectrometer provides both quantitative data (from the total ion chromatogram, TIC) and qualitative structural information (from the mass spectrum of each peak). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a powerful diagnostic tool for identifying bromine-containing compounds.
Experimental Protocol: GC-MS
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole).
-
Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL, split ratio 50:1.
-
Oven Program: Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
MS Quad Temp: 150 °C.
-
Scan Range: 40-500 m/z.
-
Sample Preparation: Dissolve 10 mg of 6-Bromo-5-methylindoline in 10 mL of a suitable solvent like dichloromethane or ethyl acetate.
Quantitative NMR (qNMR)
qNMR has emerged as a primary analytical method for purity determination.[7] It is a non-destructive technique that provides structural information and quantification without the need for a reference standard of the analyte itself. The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to that signal.
Causality Behind Method Development Choices:
-
Internal Standard: An internal standard of known purity and weight is crucial. It should have a simple spectrum with signals that do not overlap with the analyte, be stable, and not reactive. For 6-Bromo-5-methylindoline, a good choice would be maleic acid or 1,4-dinitrobenzene.
-
Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is required (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition Parameters: To ensure accurate quantification, long relaxation delays (D1, typically 5-7 times the longest T₁ of any proton being quantified) and a sufficient number of scans for a good signal-to-noise ratio are critical.
Experimental Protocol: ¹H-qNMR
-
Sample Preparation: Accurately weigh ~10 mg of 6-Bromo-5-methylindoline and ~5 mg of the internal standard (e.g., maleic acid) into a vial. Dissolve in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆). Transfer the solution to an NMR tube.
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (D1): 30 seconds.
-
Number of Scans: 16 or higher, depending on the sample concentration.
-
-
Processing: Apply appropriate phasing and baseline correction to the spectrum.
-
Calculation: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparison of Purity Verification Techniques
| Feature | HPLC-DAD | GC-MS | ¹H-qNMR |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility and polarity | Nuclear magnetic resonance spectroscopy |
| Best For | Non-volatile impurities, isomers, routine QC | Volatile impurities, definitive identification, trace analysis | Absolute purity determination without a specific reference standard, structural confirmation |
| Strengths | Robust, reproducible, widely available, good for polar and non-volatile compounds. | High separation efficiency, definitive identification via mass spectra, excellent for volatile impurities and residual solvents. | Primary method, non-destructive, provides structural information, high precision, no analyte-specific standard needed. |
| Limitations | Impurity identification is not definitive without MS, may not be suitable for very volatile impurities. | Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation. | Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap in complex mixtures. |
| Hypothetical Purity Result | 99.5% (by area percent, assuming equal response factors) | 99.6% (by area percent, TIC) | 99.7 ± 0.2% (absolute purity) |
Table 2: A comparative summary of the primary techniques for purity verification of 6-Bromo-5-methylindoline.
Conclusion: An Integrated Analytical Approach
No single technique can provide a complete picture of the purity of 6-Bromo-5-methylindoline. A robust and self-validating analytical strategy integrates multiple orthogonal methods.
-
Elemental Analysis serves as the initial, fundamental check of the molecular formula.
-
HPLC-DAD is the ideal method for routine quality control, quantifying known impurities, and assessing stability. Its robustness and applicability to a wide range of potential degradation products make it indispensable.
-
GC-MS is the superior technique for identifying unknown volatile impurities and residual solvents. The structural information from the mass spectrometer is invaluable during process development and troubleshooting.
-
¹H-qNMR provides an accurate, absolute measure of purity that can be used to qualify chromatographic reference standards and serves as a powerful orthogonal method to confirm the results obtained by HPLC and GC.
By employing this integrated approach, researchers, scientists, and drug development professionals can ensure the quality and consistency of 6-Bromo-5-methylindoline, thereby safeguarding the integrity of the subsequent stages of drug development. This commitment to analytical rigor is not merely a regulatory hurdle but a scientific necessity for the development of safe and effective medicines.
References
-
Ma, T. S., & Gutterson, M. (1986). Determination of bromine in organic compounds by high-performance liquid chromatography. PubMed. [Link]
- Chan, C.C. (2010). Analytical method validation: principles and practices. Pharmaceutical Sciences Encyclopedia: Drug Discovery, Development, and Manufacturing.
- CITAC/EURACHEM. (2002).
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
-
Moraes, D. P., et al. (2014). Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS. Journal of Analytical Atomic Spectrometry. [Link]
- Furdui, B., et al. (2008). STRUCTURAL INVESTIGATIONS OF SUBSTITUTED INDOLIZINE DERIVATIVES BY NMR STUDIES. Romanian Journal of Physics.
-
Payne, J. T., et al. (2015). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. NIH. [Link]
- Daksh, S., Goyal, A., & Pandiya, C.K. (2015). Validation of analytical methods: A review. Journal of Ravishankar University.
-
Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Ravisankar, P., et al. (2015).
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Morales-Ríos, M. S., del Río, R. D., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry. [Link]
-
ALWSci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.[Link]
-
Der Pharma Chemica. (2011). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate.[Link]
-
OMICS International. (2014). Development and Validation of Analytical Methods for Pharmaceuticals.[Link]
-
Beilstein Journal of Organic Chemistry. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes.[Link]
- Google Patents. (2021).
-
ACS Publications. (2021). Diastereoselective Synthesis of Tetrahydrospiro[carbazole-1,3′-indolines] via an InBr3-Catalyzed Domino Diels–Alder Reaction.[Link]
-
PubMed. (2001). Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates.[Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.[Link]
-
YouTube. (2022). How to Conduct Forced Degradation Study for Drug Product as per ANVISA?[Link]
-
MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.[Link]
-
ACS Publications. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla.[Link]
-
qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology.[Link]
-
Elementar. Instrumentation for chemical & pharmaceutical applications.[Link]
-
YouTube. (2024). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.[Link]
-
Oxford University Press. (2021). Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities.[Link]
-
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.[Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Instrumentation for chemical & pharmaceutical applications - Elementar [elementar.com]
- 3. researchgate.net [researchgate.net]
- 4. Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlantis-press.com [atlantis-press.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 6-Bromo-5-methylindoline
Executive Summary & Operational Context
6-Bromo-5-methylindoline (CAS: Specific isomer often unlisted, treat as generic halogenated indoline) is a high-value intermediate used in the synthesis of bioactive scaffolds. As a halogenated nitrogen heterocycle, it presents specific disposal challenges that differ from standard organic waste.
Why this guide exists: Improper disposal of brominated organics into non-halogenated waste streams triggers costly regulatory non-compliance (RCRA violations) and creates safety hazards during incineration (formation of corrosive HBr and toxic dioxins). This guide provides a self-validating protocol to ensure your lab remains safe and compliant.
Hazard Profile & Risk Assessment
Treat 6-Bromo-5-methylindoline with Universal Precautions for novel halogenated aromatics. While specific toxicological data may be sparse, structural analogs (bromoindoles/bromoanilines) dictate the following risk profile:
| Parameter | Classification | Operational Implication |
| Chemical Class | Halogenated Heterocycle | MUST be segregated from non-halogenated solvents.[1][2][3][4] |
| Physical State | Solid (likely off-white/beige) | Dust inhalation hazard; use local exhaust ventilation (LEV). |
| GHS Hazards | Irritant (Skin/Eye), Acute Tox.[1] (Oral) | Barrier protection (Nitrile gloves) is non-negotiable. |
| Reactivity | Air/Light Sensitive | Indolines oxidize to indoles; store under inert gas if possible. |
| Incompatibility | Strong Oxidizers, Acids | Do not mix waste with nitric acid or peroxides (exothermic risk). |
Waste Stream Segregation Strategy
The presence of the Bromine (Br) atom at the C6 position is the critical determinant for disposal.
The Scientific Logic: Standard organic waste is often used as fuel blending for cement kilns. However, halogenated compounds do not burn clean; they generate acidic gases (HBr) and potential environmental toxins (dioxins/furans) unless incinerated at specific high temperatures (>1100°C) with scrubbers. Therefore, mixing this compound with non-halogenated waste "poisons" the cheaper waste stream, forcing the entire volume to be treated as expensive halogenated waste.
Workflow: Waste Stream Decision Tree
The following logic gate ensures you select the correct waste container every time.
Figure 1: Logic flow for segregating brominated indoline waste. Note that the solute overrides the solvent classification.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Spill Debris)
Applicability: Expired chemicals, weighing boat residues, contaminated paper towels.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.
-
Labeling: Affix a hazardous waste tag immediately.
-
Transfer:
-
Dampen paper towels slightly before wiping dust to prevent aerosolization.
-
Double-bag any heavily contaminated solids (e.g., silica gel from columns) in 4-mil polyethylene bags before placing in the drum.
-
-
Closure: Lid must be screw-tightened when not actively adding waste.
Protocol B: Liquid Waste (Mother Liquors)
Applicability: Reaction mixtures, rotary evaporator traps, initial rinsates.
-
Segregation: ALL solutions containing this compound must go into the Halogenated Waste stream, regardless of whether the solvent itself is halogenated (e.g., if dissolved in Ethanol, the mixture is now Halogenated Waste).
-
pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acids (e.g., HBr, HCl), neutralize carefully with Sodium Bicarbonate before bottling to prevent pressure buildup.
-
Container: Safety can or coated glass bottle. Do not use metal cans if the waste is acidic or corrosive.
-
Secondary Containment: Always transport waste bottles in a rubber bucket or cart with a lip.
Spill Management & Emergency Response
In the event of a spill, rapid containment prevents the spread of brominated dust.
Spill Response Workflow
Figure 2: Immediate response protocol for solid/liquid spills.
Specific Cleanup Tactics:
-
Solid Spill: Do not dry sweep if possible. Cover with wet paper towels to dampen, then scoop up. This prevents inhalation of the brominated dust.
-
Liquid Spill: Use vermiculite or universal absorbent pads. Do not use combustible materials (sawdust) if the solvent is flammable.
-
Decontamination: Wipe the surface with a dilute surfactant (soap water) followed by water. Collect all wipes as solid hazardous waste.
References
-
U.S. Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions." Resource Conservation and Recovery Act (RCRA).[6]
-
[Link]
-
-
Occupational Safety and Health Administration (OSHA). "Toxic and Hazardous Substances: 1910.
-
[Link]
-
-
PubChem. "Compound Summary: Indoline Derivatives (Generic Safety Data).
-
[Link]
-
- Cornell University EHS. "Halogenated Solvents and Waste Segregation Guidelines.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
